Carbimazole-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 2-sulfanylidene-3-(trideuteriomethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3/i2D3 |
InChI Key |
CFOYWRHIYXMDOT-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CN(C1=S)C(=O)OCC |
Canonical SMILES |
CCOC(=O)N1C=CN(C1=S)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Carbimazole-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Carbimazole-d3, with a primary focus on its application in research. Given that Carbimazole is a prodrug that is rapidly and completely converted to its active metabolite, Methimazole, this guide also extensively covers Methimazole-d3, the deuterated internal standard of choice for the bioanalysis of Carbimazole.
Introduction to Carbimazole and its Deuterated Analog
Carbimazole is an antithyroid agent widely used in the treatment of hyperthyroidism, a condition characterized by an overactive thyroid gland.[1][2] It belongs to the thionamide class of drugs and acts as a prodrug, meaning it is converted into its active form, Methimazole (also known as Thiamazole), after administration.[2][3][4] Methimazole is responsible for the therapeutic effects of Carbimazole.
In the realm of pharmaceutical research, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of drugs in biological matrices. For Carbimazole, its deuterated active metabolite, Methimazole-d3 , serves as the primary internal standard in mass spectrometry-based assays. While "this compound" is commercially available from some suppliers, the focus of bioanalytical methods is on the quantification of its active form, making Methimazole-d3 the more relevant and widely used compound in research settings.
Physicochemical Properties
A clear understanding of the physicochemical properties of Carbimazole and its deuterated active metabolite, Methimazole-d3, is essential for their application in research. The following table summarizes key quantitative data for both compounds.
| Property | Carbimazole | Methimazole-d3 |
| Chemical Name | ethyl 3-methyl-2-sulfanylideneimidazole-1-carboxylate | 1,3-dihydro-1-(methyl-d3)-2H-imidazole-2-thione |
| Synonyms | Carbethoxymethimazole, Neo-Mercazole | 1-Methylimidazole-d3-2-thiol, Thiamazole-d3 |
| CAS Number | 22232-54-8 | 1160932-07-9 |
| Molecular Formula | C₇H₁₀N₂O₂S | C₄H₃D₃N₂S |
| Molecular Weight | 186.23 g/mol | 117.19 g/mol |
| Appearance | White to off-white solid | Solid |
| Solubility | Soluble in chloroform and acetone; slightly soluble in water and ethanol | Soluble in DMSO and water; slightly soluble in chloroform and methanol |
| Melting Point | 122-125 °C | 144-146 °C |
Mechanism of Action
Carbimazole exerts its therapeutic effect through its active metabolite, Methimazole. Methimazole inhibits the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by interfering with the function of the thyroid peroxidase (TPO) enzyme.
The signaling pathway can be visualized as follows:
Primary Use in Research: Internal Standard for Bioanalysis
The primary and most critical application of Methimazole-d3 in research is its use as an internal standard (IS) for the quantitative analysis of Methimazole (and therefore, Carbimazole) in biological samples such as plasma and serum. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis due to its ability to compensate for variability in sample preparation and instrument response.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical experimental workflow for the quantification of Methimazole in plasma samples using Methimazole-d3 as an internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification of Methimazole
The following is a representative, detailed protocol for the determination of Methimazole in human plasma using Methimazole-d3 as an internal standard, based on established methodologies.
Materials and Reagents:
-
Methimazole analytical standard
-
Methimazole-d3 (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for derivatization
-
Sodium bisulfite
-
Supported liquid extraction (SLE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of Methimazole and Methimazole-d3 in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Methimazole.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Pre-treatment:
-
To 50 µL of plasma sample (standard, QC, or unknown), add sodium bisulfite to reduce any oxidized Methimazole.
-
Spike the samples with a fixed concentration of the Methimazole-d3 internal standard solution.
-
-
Derivatization:
-
Add a solution of NBD-Cl to each sample to derivatize the sulfhydryl group of Methimazole and Methimazole-d3, enhancing their chromatographic and mass spectrometric properties.
-
-
Extraction:
-
Perform a supported liquid extraction by loading the derivatized samples onto an SLE cartridge.
-
Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analytes using the MS/MS detector in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for derivatized Methimazole and Methimazole-d3 should be monitored.
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of Methimazole to Methimazole-d3.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Methimazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data from Bioanalytical Method Validation
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of Methimazole using Methimazole-d3 as an internal standard.
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | Consistent and reproducible |
Conclusion
This compound, and more specifically its active metabolite Methimazole-d3, is an indispensable tool for researchers in the field of drug development and clinical pharmacology. Its primary role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Carbimazole. This guide provides a foundational understanding and practical framework for the application of these deuterated compounds in a research setting.
References
An In-depth Technical Guide to Carbimazole-d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbimazole-d3 is the deuterated analog of Carbimazole, an antithyroid pro-drug used in the treatment of hyperthyroidism. Isotopic labeling with deuterium is a common strategy in drug development and research to modify pharmacokinetic properties or for use as an internal standard in analytical assays. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on its application in research and development.
Chemical Structure and Nomenclature
This compound is structurally identical to Carbimazole, with the three hydrogen atoms of the N-methyl group replaced by deuterium atoms. This substitution minimally alters the molecule's steric profile but increases its mass.
-
IUPAC Name: ethyl 2-sulfanylidene-3-(trideuteriomethyl)imidazole-1-carboxylate[1]
-
Synonyms: 2,3-Dihydro-3-(methyl-d3)-2-thioxo-1H-imidazole-1-carboxylic Acid Ethyl Ester, 1-Ethoxycarbonyl-3-(methyl-d3)-2-thio-4-imidazoline[1]
-
CAS Number: While often sharing the same CAS number as the parent compound (22232-54-8), isotopically labeled versions may have their own unique identifiers or be tracked by lot numbers from suppliers.[2]
-
SMILES: [2H]C([2H])([2H])N1C=CN(C(=O)OCC)C1=S
Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties
The introduction of deuterium atoms primarily affects the molecular weight and may have subtle effects on other physicochemical properties due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.
| Property | This compound Value | Carbimazole Value | Reference(s) |
| Molecular Weight | 189.25 g/mol | 186.23 g/mol | |
| Appearance | White to off-white solid | White to yellowish-white crystalline powder | |
| Melting Point | Not explicitly reported | 122-125 °C | |
| Solubility | Not explicitly reported | Soluble in chloroform and acetone; sparingly soluble in ethanol; slightly soluble in water and ether. | |
| Accurate Mass | 189.065 | 186.0463 |
Synthesis of this compound
The synthesis of Carbimazole generally involves two main steps:
-
Synthesis of Methimazole: This is often achieved by the reaction of methylamino acetaldehyde diethyl acetal with potassium thiocyanate.
-
Ethoxycarbonylation of Methimazole: Methimazole is then reacted with ethyl chloroformate to yield Carbimazole.
For this compound, the synthesis would be adapted by using a deuterated starting material in the first step, such as methyl-d3-amine or methyl-d3-iodide, to produce Methimazole-d3. This is then followed by the same ethoxycarbonylation step.
Caption: Proposed synthesis workflow for this compound.
Mechanism of Action
Carbimazole is a pro-drug that is rapidly and almost completely metabolized to its active form, methimazole, after absorption. Therefore, the mechanism of action of this compound is expected to be identical to that of Carbimazole, mediated by Methimazole-d3.
Methimazole inhibits the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) by acting as a substrate for thyroid peroxidase (TPO). TPO is a key enzyme in the thyroid gland that catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form T4 and T3. By competing with iodide for TPO, methimazole effectively blocks these critical steps in thyroid hormone production.
Caption: Inhibition of thyroid hormone synthesis by this compound.
Applications in Research and Development
The primary application of this compound is as an internal standard for the quantitative analysis of Carbimazole and its active metabolite, methimazole, in biological matrices. In pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is the gold standard for liquid chromatography-mass spectrometry (LC-MS) methods.
Advantages of using this compound as an internal standard:
-
Similar Physicochemical Properties: this compound has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to unlabeled Carbimazole, which helps to correct for matrix effects and variations during sample preparation and analysis.
-
Mass Differentiation: The mass difference of +3 Da allows for the simultaneous detection and quantification of both the analyte (Carbimazole) and the internal standard (this compound) by mass spectrometry without isobaric interference.
Experimental Protocols
Proposed Synthesis of this compound
This proposed protocol is based on general methods for the synthesis of Carbimazole and its analogs.
Step 1: Synthesis of Methimazole-d3
-
To a solution of methyl-d3-amine in a suitable solvent (e.g., methanol), add an equimolar amount of aminoacetaldehyde diethyl acetal and potassium thiocyanate.
-
Acidify the mixture with hydrochloric acid and heat under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude Methimazole-d3.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Ethoxycarbonylation of Methimazole-d3
-
Dissolve the purified Methimazole-d3 in a dry, aprotic solvent (e.g., tetrahydrofuran or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of ethyl chloroformate dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting this compound by column chromatography or recrystallization.
Analytical Method: Quantification of Carbimazole in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure. Specific parameters would need to be optimized.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Carbimazole: Monitor the transition from the parent ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from the parent ion (m/z + 3) to the corresponding product ion.
-
Caption: Workflow for the analysis of Carbimazole using this compound.
Conclusion
This compound is a valuable tool for researchers and drug development professionals, primarily serving as a highly reliable internal standard for the bioanalysis of Carbimazole. Its synthesis is achievable through the use of deuterated precursors in established synthetic routes for Carbimazole. While specific physicochemical data for the deuterated analog is not widely published, its properties can be reasonably extrapolated from the non-deuterated parent compound for most applications. The use of this compound in LC-MS/MS assays ensures the accuracy and precision required for pharmacokinetic and clinical studies.
References
Synthesis and Characterization of Deuterated Carbimazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated carbimazole. Deuterium-labeled compounds, such as deuterated carbimazole, are valuable tools in pharmaceutical research, particularly for studying drug metabolism, pharmacokinetics, and as internal standards in analytical methods. This document outlines a proposed synthesis strategy, detailed experimental protocols for characterization, and presents expected data in a structured format.
Introduction to Deuterated Carbimazole
Carbimazole is a pro-drug that is rapidly metabolized to methimazole, an antithyroid agent used in the treatment of hyperthyroidism.[1] The introduction of deuterium, a stable isotope of hydrogen, into the carbimazole molecule can offer several advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to an altered pharmacokinetic profile, such as a longer half-life.[2] Furthermore, deuterated compounds are extensively used as internal standards in quantitative bioanalysis using mass spectrometry due to their similar chemical properties to the analyte but distinct mass.[3] This guide focuses on a plausible approach to the synthesis and the analytical techniques required for the comprehensive characterization of deuterated carbimazole, specifically Carbimazole-d5.[4]
Proposed Synthesis of Deuterated Carbimazole (Carbimazole-d5)
A potential starting point for introducing deuterium would be to use a deuterated precursor for the formation of the imidazole ring. For instance, deuterated methylamine could be used to introduce a CD3 group. Further deuterium exchange on the imidazole ring could be achieved under specific reaction conditions.
A proposed multi-step synthesis is outlined below.
Synthesis Pathway
Caption: Proposed synthesis pathway for deuterated carbimazole.
Experimental Protocols
Synthesis of 1-(Trideuteromethyl)-2-mercaptoimidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve deuterated methylamine (CD3NH2) in a suitable solvent such as methanol.
-
Addition of Reagents: Slowly add chloroacetaldehyde to the solution at room temperature.
-
Reaction: Stir the mixture for a specified period to allow for the formation of the intermediate N-(2,2-dimethoxyethyl)trideuteromethanamine.
-
Cyclization: Add potassium thiocyanate to the reaction mixture and heat to reflux.
-
Work-up: After cooling, the product can be isolated by filtration and purified by recrystallization.
Synthesis of Deuterated Carbimazole (Carbimazole-d5)
-
Reaction Setup: Suspend the synthesized 1-(trideuteromethyl)-2-mercaptoimidazole in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine, to the suspension.
-
Acylation: Cool the mixture in an ice bath and slowly add ethyl chloroformate.
-
Reaction: Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: The product can be isolated by extraction and purified using column chromatography to yield deuterated carbimazole.
Characterization of Deuterated Carbimazole
A comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated carbimazole. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation and for confirming the positions of deuterium incorporation.
-
¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the protons that have been replaced by deuterium. For Carbimazole-d5, the signal for the N-methyl group should be absent. The integration of the remaining proton signals should be consistent with the deuterated structure.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms. Carbons attached to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the sites and extent of deuteration.
Table 1: Expected ¹H NMR and ¹³C NMR Data for Deuterated Carbimazole
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| N-CH₃ | Absent (deuterated) | ~35 (triplet) | Absence of proton signal confirms deuteration. Carbon signal will be a triplet due to C-D coupling. |
| Imidazole C4-H | ~7.0 | ~115 | |
| Imidazole C5-H | ~6.8 | ~125 | |
| C=S | - | ~180 | |
| C=O | - | ~150 | |
| O-CH₂-CH₃ | ~4.4 (quartet) | ~63 | |
| O-CH₂-CH₃ | ~1.4 (triplet) | ~14 |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and assessing the isotopic enrichment of the deuterated compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement, confirming the elemental composition of the deuterated carbimazole. The expected molecular weight for Carbimazole-d5 (C₇H₅D₅N₂O₂S) is approximately 191.26 g/mol .
-
Isotopic Distribution: The mass spectrum will show a characteristic isotopic pattern. The relative intensities of the M, M+1, M+2, etc., peaks will be different from that of the non-deuterated carbimazole due to the presence of deuterium. The isotopic enrichment can be calculated from the observed isotopic distribution.
Table 2: Mass Spectrometry Data for Deuterated Carbimazole
| Parameter | Expected Value |
| Molecular Formula | C₇H₅D₅N₂O₂S |
| Monoisotopic Mass | 191.0776 Da |
| Isotopic Enrichment | >98% (typical target) |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized deuterated carbimazole.
-
Method: A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and water or a buffer is typically employed.
-
Detection: UV detection at a wavelength where carbimazole has maximum absorbance (around 291 nm) is appropriate.
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. The target purity for a reference standard is typically >98%.
Table 3: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 291 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Workflow and Logical Relationships
The overall process from synthesis to final characterization can be visualized as a sequential workflow.
Caption: Workflow for the synthesis and characterization of deuterated carbimazole.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive characterization of deuterated carbimazole. The proposed synthetic route, leveraging known carbimazole synthesis and deuteration strategies, offers a viable path to obtaining this valuable research compound. The detailed characterization protocols, employing NMR, mass spectrometry, and HPLC, are essential for ensuring the structural integrity, isotopic enrichment, and chemical purity of the final product. Researchers and drug development professionals can utilize this guide to produce and qualify deuterated carbimazole for its intended applications in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.
References
- 1. Carbimazole | C7H10N2O2S | CID 31072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbimazole |Axios Research [axios-research.com]
- 5. Introduction of carbimazole_Chemicalbook [chemicalbook.com]
A Technical Guide to the Mechanism of Action of Carbimazole-d3 as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise quantification of an analyte. For the antithyroid pro-drug Carbimazole, its deuterated analogue, Carbimazole-d3, serves as an exemplary internal standard. This technical guide elucidates the core mechanism of action of this compound as an internal standard, which is intrinsically linked to the metabolic fate of Carbimazole itself. The fundamental principle lies in the rapid and complete in vivo and in vitro conversion of Carbimazole to its active metabolite, Methimazole.[1] Consequently, this compound acts as an ideal IS by undergoing the same metabolic conversion to Methimazole-d3, thereby perfectly mimicking the analyte's behavior throughout the analytical process. This guide will delve into the theoretical basis, experimental protocols, and data supporting the use of stable isotope-labeled standards, with a specific focus on the Carbimazole/Methimazole paradigm.
The Principle of Stable Isotope-Labeled Internal Standards
The gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled (SIL) version of the analyte as the internal standard.[2] An SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).
The core advantages of using an SIL, such as this compound, are:
-
Identical Physicochemical Properties: The SIL exhibits nearly identical chemical and physical properties to the unlabeled analyte. This ensures they behave similarly during sample extraction, chromatography, and ionization.[2]
-
Co-elution: The analyte and the SIL co-elute during liquid chromatography, meaning they experience the same matrix effects at the same time. The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix.
-
Correction for Variability: The SIL effectively corrects for variability in sample preparation (e.g., extraction recovery), injection volume, and ionization efficiency in the mass spectrometer.[2]
-
Mass-Based Differentiation: Despite these similarities, the SIL is readily distinguishable from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
The following diagram illustrates the logical basis for the superiority of SILs.
Carbimazole Pharmacokinetics: The Prodrug Principle
Carbimazole is a prodrug, meaning it is inactive in its administered form and is converted in the body to its active therapeutic agent.[3] Numerous studies have demonstrated that Carbimazole is rapidly and completely hydrolyzed to its active metabolite, Methimazole (MMI), both in vivo and in vitro in serum. This conversion is so swift that, after administration, very little to no unchanged Carbimazole reaches the target tissue or is found in systemic circulation.
Therefore, for bioanalytical purposes, the quantification of Carbimazole itself is often impractical and clinically less relevant. The focus of therapeutic drug monitoring and pharmacokinetic studies is invariably the measurement of Methimazole.
The metabolic pathway is illustrated below.
Mechanism of Action of this compound as an Internal Standard
The mechanism of action of this compound as an internal standard is a direct consequence of the prodrug nature of Carbimazole. When this compound is introduced into a biological sample (e.g., spiked into plasma for a calibration curve or administered in vivo alongside the analyte), it undergoes the same rapid and complete enzymatic conversion to Methimazole-d3.
This parallel conversion is the cornerstone of its efficacy as an IS:
-
Analyte Pathway: Carbimazole → Methimazole (Target Analyte)
-
Internal Standard Pathway: this compound → Methimazole-d3 (Analyzed IS)
Because the ultimate analyte measured is Methimazole, the ideal internal standard is Methimazole-d3. By using this compound, we ensure that the internal standard tracks the analyte from the very first step. Any pre-analytical instability or variability in the conversion rate of Carbimazole to Methimazole would theoretically be mirrored by the conversion of this compound to Methimazole-d3. This makes this compound a superior choice to spiking with Methimazole-d3 directly if there were any concerns about the conversion process itself during sample handling and preparation.
Experimental Protocol: Quantification of Methimazole using a Deuterated Internal Standard
The following is a representative experimental protocol for the determination of Methimazole in human plasma using LC-MS/MS with Methimazole-d3 (MMI-d3) as the internal standard. This protocol is based on established and validated methodologies.
5.1 Materials and Reagents
-
Analytes: Methimazole (MMI) and Methimazole-d3 (MMI-d3)
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water
-
Reagents: Formic acid, Ammonium acetate, Human plasma (drug-free)
-
Equipment: LC-MS/MS system (e.g., Triple Quadrupole), analytical balance, centrifuges, pipettes.
5.2 Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of MMI-d3 working solution (e.g., at 500 ng/mL) to achieve a final IS concentration of 50 ng/mL. For calibration standards and quality controls (QCs), add the appropriate volume of MMI working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample.
-
Vortexing: Vortex mix all samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean vial for analysis.
-
Injection: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
The experimental workflow is depicted in the following diagram.
5.3 LC-MS/MS Conditions
The parameters below are typical and may require optimization for specific instrumentation.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
6.1 Mass Spectrometric Parameters
The key to LC-MS/MS analysis is the selection of specific precursor-to-product ion transitions (MRM transitions) for the analyte and the internal standard. This provides excellent selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Methimazole (MMI) | 115.0 | 72.0 | 150 | 15 |
| Methimazole-d3 | 118.0 | 75.0 | 150 | 15 |
Note: These are representative values and should be optimized empirically.
6.2 Method Validation Data
A bioanalytical method must be rigorously validated to ensure its reliability. The following table summarizes typical acceptance criteria and performance data for an LC-MS/MS assay for Methimazole, based on regulatory guidelines.
| Validation Parameter | Concentration Level | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | 1 - 1000 ng/mL | ≥ 0.99 | 0.999 |
| Intra-day Precision (%CV) | LLOQ (1 ng/mL) | ≤ 20% | < 10.2% |
| Low, Mid, High QC | ≤ 15% | < 10.2% | |
| Inter-day Precision (%CV) | LLOQ (1 ng/mL) | ≤ 20% | < 9.8% |
| Low, Mid, High QC | ≤ 15% | < 9.8% | |
| Intra-day Accuracy (%Bias) | LLOQ (1 ng/mL) | ± 20% | 89.5% - 101.1% |
| Low, Mid, High QC | ± 15% | 89.5% - 101.1% | |
| Inter-day Accuracy (%Bias) | LLOQ (1 ng/mL) | ± 20% | 96.0% - 99.7% |
| Low, Mid, High QC | ± 15% | 96.0% - 99.7% | |
| Recovery (%) | Low, Mid, High QC | Consistent & Reproducible | ~85-95% |
| Matrix Effect (%) | Low and High QC | CV ≤ 15% | < 10% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Conclusion
The mechanism of action of this compound as an internal standard is elegantly simple and highly effective. It leverages the fundamental prodrug nature of Carbimazole, ensuring that the internal standard follows an identical metabolic and analytical path as the analyte. By converting to Methimazole-d3 in parallel with the conversion of Carbimazole to Methimazole, it provides the most accurate and precise means of correcting for analytical variability. This makes it the ideal internal standard for bioanalytical studies, ensuring the generation of high-quality, reliable data that meets stringent regulatory expectations for drug development and clinical research.
References
The Technical Divide: A Comprehensive Analysis of Carbimazole and its Deuterated Analog, Carbimazole-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbimazole, a cornerstone in the management of hyperthyroidism, undergoes rapid in vivo conversion to its active metabolite, methimazole. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, to create Carbimazole-d3, offers significant implications for both analytical and pharmacological sciences. This in-depth technical guide elucidates the fundamental differences between Carbimazole and this compound, focusing on their distinct applications, the theoretical impact of deuteration on pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies. Quantitative data is systematically presented in tabular format for direct comparison, and key processes are visualized through logical diagrams to provide a comprehensive resource for researchers and drug development professionals.
Introduction: The Significance of Deuteration
Carbimazole is a prodrug that is efficiently metabolized to methimazole, the pharmacologically active agent responsible for inhibiting thyroid peroxidase and subsequently reducing thyroid hormone synthesis.[1][2] The introduction of deuterium, a stable isotope of hydrogen, into the carbimazole structure to form this compound, is a sophisticated modification primarily leveraged for its utility in analytical methodologies, specifically as an internal standard in mass spectrometry-based assays.
The core principle underpinning the distinction between these two molecules is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage.[3] This can result in a slower rate of metabolic reactions that involve the breaking of this bond.[4] While direct comparative in vivo studies on Carbimazole versus this compound are not extensively available in public literature, the established principles of deuteration in drug development allow for a robust theoretical and practical exploration of their differences.[5] This guide will delve into these differences, with a focus on the practical application of this compound in bioanalytical assays and the potential, though not yet clinically exploited, modifications to its metabolic profile.
Physicochemical and Pharmacokinetic Properties
The substitution of hydrogen with deuterium in this compound results in a marginal increase in its molecular weight. While most other physicochemical properties are expected to be nearly identical, this mass difference is the cornerstone of its utility in mass spectrometry. The pharmacokinetic parameters of Carbimazole are intrinsically linked to its rapid and complete conversion to methimazole.
Table 1: Comparative Physicochemical Properties
| Property | Carbimazole | This compound (Predicted) |
| Molecular Formula | C₇H₁₀N₂O₂S | C₇H₇D₃N₂O₂S |
| Molecular Weight | 186.23 g/mol | Approx. 189.25 g/mol |
| Chemical Structure | Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate | Ethyl 3-(methyl-d3)-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate |
| Primary Application | Antithyroid therapeutic agent | Internal standard for analytical quantification |
Table 2: Pharmacokinetic Parameters of Methimazole following Oral Administration of Carbimazole
| Parameter | Value (Mean ± SD) |
| Bioavailability (as Methimazole) | 80 to 95% |
| Time to Peak Plasma Concentration (Tmax) | 0.9 hours |
| Plasma Half-life (t½) | 5.7 ± (not specified) hours |
| Volume of Distribution (Vd) | ~40 L |
| Protein Binding | Virtually non-protein-bound |
| Excretion | <10% unchanged in urine |
Note: The pharmacokinetic data presented is for methimazole, the active metabolite, following the administration of carbimazole.
Theoretically, the deuteration in this compound, if positioned at a site of metabolic transformation, could slow its conversion to methimazole-d3. More significantly, if the deuterium atoms are on the methyl group of the resulting methimazole-d3, it could decrease the rate of its subsequent metabolism, potentially leading to a longer half-life and increased overall exposure (AUC). However, the primary and validated application of this compound remains as an internal standard.
Mechanism of Action and the Impact of Deuteration
The therapeutic effect of Carbimazole is mediated by its active metabolite, methimazole. Methimazole inhibits the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4).
Deuteration in this compound is not intended to alter this fundamental mechanism of action. As an isotopic variant, it is expected to have the same pharmacological target and qualitative effect. The potential quantitative differences in its pharmacodynamic profile, stemming from altered pharmacokinetics due to the kinetic isotope effect, have not been clinically evaluated.
Synthesis and Experimental Protocols
Synthesis of Carbimazole and a Plausible Route for this compound
The synthesis of Carbimazole typically involves the reaction of 1-methyl-2-mercaptoimidazole with ethyl chloroformate. For this compound, a plausible synthetic route would involve the use of a deuterated starting material, such as methylamine-d3, in the initial steps of forming the imidazole ring.
Experimental Protocol: Quantification of Methimazole using a Deuterated Internal Standard by LC-MS/MS
The primary application of a deuterated analog like this compound is as an internal standard for the quantification of the parent drug or its metabolite in biological matrices. The following is a detailed protocol for the determination of methimazole in human plasma or serum using methimazole-d3 (MMI-d3) as the internal standard, adapted from published methodologies.
Objective: To accurately quantify the concentration of methimazole in human plasma or serum.
Materials and Reagents:
-
Methimazole (analytical standard)
-
Methimazole-d3 (internal standard)
-
Human plasma or serum (blank)
-
Sodium bisulfite
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for derivatization
-
Supported Liquid Extraction (SLE) cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Organic extraction solvent (e.g., ethyl acetate)
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma or serum, add a solution of sodium bisulfite to reduce any disulfide-linked methimazole to its free sulfhydryl form.
-
Spike the sample with a known concentration of the internal standard, methimazole-d3.
-
-
Derivatization:
-
Add NBD-Cl solution to the sample to derivatize the free sulfhydryl group of both methimazole and methimazole-d3. This step enhances the chromatographic retention and mass spectrometric detection.
-
-
Extraction:
-
Perform a supported liquid extraction (SLE) to remove proteins and other interfering substances from the sample.
-
Elute the derivatized analytes with an organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution of 50% methanol.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the derivatized methimazole and methimazole-d3 using a suitable C18 column with a gradient mobile phase.
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards.
-
Determine the concentration of methimazole in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
The distinction between Carbimazole and this compound is a prime example of the nuanced yet powerful role of isotopic labeling in pharmaceutical science. While Carbimazole serves as a vital therapeutic agent for hyperthyroidism, its deuterated counterpart, this compound, is an indispensable tool for the precise and accurate bioanalysis of the active metabolite, methimazole. The theoretical potential for deuteration to favorably alter the pharmacokinetic profile of Carbimazole through the kinetic isotope effect presents an avenue for future research and development. This guide has provided a comprehensive overview of the core differences, grounded in established scientific principles and supported by detailed experimental protocols and data, to serve as a valuable resource for the scientific community.
References
- 1. Comparative bioavailability of carbimazole and methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Commercial Suppliers of Carbimazole-d3 for Laboratory Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Carbimazole-d3 for laboratory use. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound. This guide covers key suppliers, available quantitative data, experimental protocols, and the relevant biochemical pathways.
Introduction to this compound
This compound is the deuterated form of Carbimazole, a pro-drug that is rapidly converted in vivo to its active metabolite, methimazole.[1] Methimazole is a potent antithyroid agent that inhibits the production of thyroid hormones.[1] The incorporation of deuterium atoms into the Carbimazole molecule creates a heavier, stable isotope-labeled version that is invaluable for a variety of research applications, most notably as an internal standard in quantitative mass spectrometry-based assays.[2]
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound for research and laboratory purposes. While detailed specifications such as isotopic purity and exact chemical purity often require consultation of the lot-specific Certificate of Analysis (CoA), the following table summarizes the publicly available information from key suppliers.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Formulation |
| LGC Standards (Distributor for Toronto Research Chemicals) | This compound | TRC-C175962 | C₇D₃H₇N₂O₂S | 189.25 | >95% (HPLC) | Neat Solid |
| Pharmaffiliates | This compound | PA STI 017512 | C₇H₇D₃N₂O₂S | 189.25 | Not specified | Not specified |
| MedchemExpress | This compound | HY-B0558S | C₇H₇D₃N₂O₂S | 189.25 | Not specified | Solid |
Note: The information in this table is based on publicly available data from supplier websites and may not be exhaustive. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis from the supplier for detailed quantitative data, including isotopic enrichment and purity.
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
Carbimazole itself is inactive; its therapeutic and biological effects are mediated through its active metabolite, methimazole.[1] Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3]
The process of thyroid hormone synthesis and its inhibition by methimazole is depicted in the following signaling pathway diagram.
Experimental Protocols
This compound is primarily used as an internal standard in mass spectrometry-based quantification of Carbimazole and its active metabolite, methimazole. Below are representative experimental protocols.
Quantification of Methimazole in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
This protocol provides a general workflow for the quantification of methimazole in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound can be used as a stable isotope-labeled internal standard, as it will be converted to methimazole-d3 in situ or can be used to synthesize methimazole-d3.
Materials:
-
Plasma or serum samples
-
This compound (or Methimazole-d3) as internal standard (IS)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or serum, add a known concentration of this compound (internal standard).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column. A typical gradient could be from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over several minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both methimazole and methimazole-d3.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of non-labeled Carbimazole (which will convert to methimazole) spiked into a blank matrix, along with a fixed concentration of the this compound internal standard.
-
Determine the concentration of methimazole in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Induction of Hypothyroidism in a Murine Model
Carbimazole is frequently used to induce hypothyroidism in animal models for research purposes. The following is a general protocol for inducing hypothyroidism in mice.
Materials:
-
Carbimazole
-
Drinking water
-
Animal housing and care facilities
Experimental Protocol:
-
Preparation of Carbimazole Solution:
-
Dissolve Carbimazole in the drinking water at a concentration to achieve the desired daily dose. A common starting dose is in the range of 0.05% to 0.1% (w/v) in the drinking water, but this should be optimized for the specific study and mouse strain.
-
-
Administration:
-
Provide the Carbimazole-containing water to the mice ad libitum.
-
Replace the medicated water every 2-3 days to ensure stability of the compound.
-
-
Monitoring:
-
Monitor the mice for signs of hypothyroidism, which may include weight gain, reduced activity, and changes in fur texture.
-
The induction period typically lasts for 3 to 4 weeks.
-
-
Confirmation of Hypothyroidism:
-
At the end of the induction period, collect blood samples via a suitable method (e.g., cardiac puncture, tail vein).
-
Measure serum levels of T3, T4, and thyroid-stimulating hormone (TSH) using ELISA or other appropriate immunoassays. A significant decrease in T3 and T4 levels and an increase in TSH levels will confirm the hypothyroid state.
-
Logical Flow of Hypothyroidism Induction:
Conclusion
This compound is a valuable tool for researchers in various fields, particularly for those conducting pharmacokinetic and metabolic studies of antithyroid drugs. This guide provides a foundational understanding of the commercially available sources, the underlying mechanism of action, and practical experimental applications. For the most accurate and reliable results, it is imperative to obtain detailed product specifications from the chosen supplier and to optimize experimental protocols for the specific research context.
References
Carbimazole-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carbimazole-d3, a deuterated analog of the antithyroid drug Carbimazole. This document details its chemical properties, mechanism of action, and relevant technical information to support research and development activities.
Core Quantitative Data
The following table summarizes the key quantitative data for this compound for easy reference and comparison.
| Property | Value |
| CAS Number | 22232-54-8 |
| Molecular Weight | 189.25 g/mol [1] |
| Molecular Formula | C₇D₃H₇N₂O₂S[1][2] |
Mechanism of Action
Carbimazole is a prodrug that, after absorption, is rapidly and completely metabolized to its active form, methimazole (also known as thiamazole).[1] Methimazole is responsible for the antithyroid effects of the drug.
The primary mechanism of action of methimazole is the inhibition of thyroid peroxidase (TPO).[3] This enzyme is crucial for two key steps in the synthesis of thyroid hormones (T3 and T4):
-
Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to iodine (I₂).
-
Iodination of Tyrosine Residues: The oxidized iodine is then incorporated into tyrosine residues on the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).
-
Coupling Reaction: TPO also catalyzes the coupling of MIT and DIT to form triiodothyronine (T3) and thyroxine (T4).
By inhibiting TPO, methimazole effectively blocks the synthesis of new thyroid hormones. This leads to a gradual depletion of circulating thyroid hormones, thereby alleviating the symptoms of hyperthyroidism. It is important to note that Carbimazole does not inactivate existing T4 and T3 in the circulation or stored in the thyroid gland.
Metabolic Pathway and Mechanism of Action
The following diagram illustrates the metabolic conversion of Carbimazole to its active metabolite, methimazole, and its subsequent inhibition of thyroid hormone synthesis.
Experimental Protocols and Use
While specific experimental protocols for this compound are not widely published, its primary use in research is as an internal standard for pharmacokinetic and metabolic studies of Carbimazole and its active metabolite, methimazole. The deuterium labeling provides a distinct mass spectrometric signature, allowing for accurate quantification in biological matrices.
A general experimental workflow for a pharmacokinetic study using this compound as an internal standard is outlined below.
Synthesis
The synthesis of Carbimazole involves a multi-step process. A general synthetic pathway is described as follows:
-
Amination: Chloroacetaldehyde diethanol reacts with methylamine in methanol under pressure to yield 2-methylaminoacetaldehyde diethanol.
-
Cyclization: The product from the amination step is heated with hydrochloric acid and potassium thiocyanate to form 1-methyl-2-mercaptoimidazole.
-
Condensation: 1-methyl-2-mercaptoimidazole is then condensed in pyridine, and ethyl chloroformate is added dropwise to produce Carbimazole.
The synthesis of this compound would follow a similar pathway, utilizing a deuterated starting material, such as methylamine-d3, in the initial amination step.
References
Navigating the Nuances of Deuteration: A Technical Guide to the Isotopic Purity and Stability of Carbimazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical quality attributes of Carbimazole-d3, a deuterated analog of the hyperthyroidism medication, Carbimazole. The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies used to ascertain the isotopic purity and stability of this compound. This guide adheres to stringent data presentation and visualization requirements to ensure clarity and ease of comparison.
Introduction to Carbimazole and the Rationale for Deuteration
Carbimazole is a widely prescribed antithyroid agent used in the management of hyperthyroidism. It functions as a prodrug, rapidly converting in the body to its active metabolite, methimazole.[1][2][3][4][5] Methimazole, in turn, inhibits the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones T3 and T4.
The strategic replacement of hydrogen atoms with their stable isotope, deuterium, to create this compound, is a pharmaceutical approach aimed at modifying the drug's metabolic profile. This "deuterium switch" can lead to a more stable chemical bond, potentially resulting in improved pharmacokinetic properties, such as a longer half-life and reduced metabolic breakdown. Such alterations may translate to enhanced efficacy and a more favorable safety profile.
Isotopic Purity of this compound
Isotopic purity is a critical parameter for any deuterated compound, quantifying the extent to which hydrogen atoms at specific positions in the molecule have been replaced by deuterium. High isotopic purity is essential for ensuring batch-to-batch consistency and predictable in vivo behavior. Inconsistencies in deuteration levels can lead to variability in metabolic rates due to the kinetic isotope effect.
Table 1: Representative Data for Isotopic Purity of this compound
| Batch Number | Deuteration Level (%) | Residual Proton Signal (Integral) | Analytical Method |
| CZ-D3-001 | > 98% | < 2% | 1H NMR, 2H NMR, LC-MS |
| CZ-D3-002 | > 98% | < 2% | 1H NMR, 2H NMR, LC-MS |
| CZ-D3-003 | > 98% | < 2% | 1H NMR, 2H NMR, LC-MS |
Experimental Protocol for Isotopic Purity Determination
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed to determine the isotopic purity of this compound.
Protocol 1: Isotopic Purity Assessment by NMR and LC-MS
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d).
-
NMR Spectroscopy:
-
A high-resolution ¹H NMR spectrum is acquired to identify and integrate any residual proton signals at the deuterated positions.
-
A ²H NMR spectrum is acquired to confirm the presence and integrate the deuterium signals.
-
-
LC-MS Analysis:
-
The sample is analyzed using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer.
-
The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the incorporation of three deuterium atoms.
-
-
Data Analysis: The level of deuteration is calculated by comparing the integrals of the residual proton signals to the integrals of non-deuterated protons in the ¹H NMR spectrum and corroborated by the mass spectral data.
Stability of this compound
The stability of a deuterated active pharmaceutical ingredient (API) is a cornerstone of its quality profile. Stability studies are conducted to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Table 2: Representative Stability Data for this compound under Accelerated Conditions (40°C / 75% RH)
| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.15 | Conforms |
| 3 | 99.6 | 0.25 | Conforms |
| 6 | 99.4 | 0.38 | Conforms |
Experimental Protocol for Stability Testing
The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Protocol 2: General Stability Testing of this compound
-
Sample Preparation: At least three primary batches of this compound are packaged in the proposed container closure system.
-
Storage Conditions:
-
Long-Term Testing: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated Testing: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Stress Testing: To identify potential degradation products, samples are exposed to more extreme conditions including high temperature, high humidity, hydrolytic conditions across a range of pH values, oxidative conditions, and photostability testing according to ICH Q1B guidelines.
-
-
Testing Frequency:
-
Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).
-
-
Analytical Methods: A validated stability-indicating HPLC method coupled with UV detection is used to quantify this compound and its degradation products.
Metabolic Pathway of Carbimazole
Understanding the metabolic pathway of Carbimazole is essential for interpreting the potential impact of deuteration. As a prodrug, Carbimazole is rapidly metabolized to methimazole, which is the active therapeutic agent.
Conclusion
The successful development of this compound as a therapeutic agent hinges on the rigorous characterization of its isotopic purity and stability. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for ensuring the quality, consistency, and safety of this deuterated compound. By adhering to these principles, researchers and drug developers can confidently advance their programs, ultimately contributing to the availability of potentially improved treatment options for hyperthyroidism.
References
A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Carbimazole-d3
Disclaimer: As of this writing, no dedicated in vivo pharmacokinetic or metabolism studies have been published for Carbimazole-d3. This compound is primarily synthesized for use as a deuterated internal standard in bioanalytical assays. This guide, therefore, provides a theoretical framework for its expected in vivo behavior based on the well-documented pharmacokinetics of its non-deuterated analogue, Carbimazole, and established principles of drug metabolism. All data and pathways described are extrapolated from studies on Carbimazole and its active metabolite, Methimazole.
Introduction
Carbimazole is an antithyroid pro-drug from the thionamide class, widely used in the management of hyperthyroidism. Its therapeutic activity is exerted entirely through its active metabolite, Methimazole (also known as thiamazole)[1][2][3]. This compound is a stable-isotope-labeled (deuterated) version of Carbimazole, specifically containing three deuterium atoms on the methyl group of the imidazole ring. Its primary application is as an internal standard for the quantification of Carbimazole and Methimazole in biological matrices using mass spectrometry.
Understanding the theoretical pharmacokinetics (PK) and metabolism of this compound is crucial for researchers in drug development and bioanalysis. This guide outlines the expected absorption, distribution, metabolism, and excretion (ADME) profile of this compound, discusses the potential impact of deuteration on its metabolic fate, and proposes a standard experimental protocol for its definitive in vivo characterization.
Expected Metabolic Pathway and Pharmacokinetics
The core of Carbimazole's pharmacology is its rapid and complete in vivo conversion to Methimazole[1][4]. Therefore, the pharmacokinetics of administered Carbimazole are effectively the pharmacokinetics of the resulting Methimazole.
Absorption and Metabolic Activation
Following oral administration, Carbimazole is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability ranging from 80% to 95%. During or immediately after absorption, it undergoes rapid enzymatic hydrolysis in the serum and/or liver, losing its carbethoxy group to yield the active metabolite, Methimazole. This conversion is so swift that unchanged Carbimazole is often undetectable in plasma.
It is expected that this compound will follow the exact same pathway, being rapidly and efficiently converted to Methimazole-d3.
References
- 1. Rapid conversion of carbimazole to methimazole in serum; evidence for an enzymatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Carbimazole |suppressor of thyroid hormone production | treating hyperthyroidism | CAS# 22232-54-8 | Neomercazole; Neo-Tireol; Carbimazole | InvivoChem [invivochem.com]
- 4. Comparative bioavailability of carbimazole and methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Carbimazole-d3 in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Carbimazole-d3 in common organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this isotopically labeled compound.
Quantitative Solubility Data
The solubility of Carbimazole in various organic solvents is summarized in the table below. This data has been compiled from various sources and provides an indication of the compound's solubility characteristics.
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Ethanol | 46.07 | Not Specified | ~1 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Not Specified | ~1 mg/mL[1], Soluble (5mg/mL, warmed)[2][3] |
| Dimethylformamide (DMF) | 73.09 | Not Specified | ~1 mg/mL[1] |
| Chloroform | 119.38 | Not Specified | Soluble |
| Acetone | 58.08 | Not Specified | Soluble |
| Water | 18.02 | Not Specified | Sparingly soluble, Soluble |
Note: The term "soluble" indicates that a significant amount of the compound dissolves in the solvent, but a precise quantitative value was not provided in the cited sources.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The determination of equilibrium solubility is a critical step in drug development. The shake-flask method is a widely accepted and reliable technique for this purpose.
Principle
An excess amount of the solid compound is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (or Carbimazole)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF)
-
Sealed, temperature-controlled containers (e.g., glass vials or flasks)
-
Agitation device (e.g., orbital shaker, magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Standard laboratory glassware
Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a chemically inert filter.
-
Quantification: Determine the concentration of the dissolved this compound in the clear filtrate using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps involved in the shake-flask method for determining the equilibrium solubility of a compound.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Mechanism of Action of Carbimazole
Carbimazole is a prodrug that is converted in the body to its active form, methimazole. Methimazole then inhibits thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones.
Caption: The metabolic activation of Carbimazole and subsequent inhibition of thyroid hormone synthesis.
References
Methodological & Application
Application Note: High-Throughput Quantification of Methimazole in Human Plasma Using Carbimazole-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methimazole (MMI) in human plasma. Carbimazole, a pro-drug of methimazole, is rapidly and extensively metabolized to methimazole in vivo. Consequently, a stable isotope-labeled version, Carbimazole-d3, serves as an ideal internal standard (IS) for this assay, as it is converted to methimazole-d3 (MMI-d3), closely mimicking the analytical behavior of the target analyte. This method is crucial for pharmacokinetic and toxicokinetic studies in drug development and for therapeutic drug monitoring in clinical settings. The protocol includes a straightforward sample preparation procedure involving derivatization and supported liquid extraction, followed by a rapid LC-MS/MS analysis. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for high-throughput bioanalysis.
Introduction
Methimazole is a key therapeutic agent for the management of hyperthyroidism, acting by inhibiting the production of thyroid hormones.[1] Accurate and precise quantification of methimazole in biological matrices is essential for understanding its pharmacokinetic profile and ensuring patient safety and therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2]
The use of a stable isotope-labeled internal standard is paramount for correcting for variability during sample preparation and analysis.[3] Carbimazole is a pro-drug that is rapidly converted to its active metabolite, methimazole.[4] Therefore, this compound is an excellent choice for an internal standard as it will be metabolized to methimazole-d3, which is an ideal internal standard for the quantification of methimazole. This application note provides a detailed protocol for the determination of methimazole in human plasma using this compound as the internal standard, based on established methodologies.[1]
Experimental Protocols
Materials and Reagents
-
Methimazole (MMI) reference standard
-
This compound (to be converted to Methimazole-d3, MMI-d3) internal standard
-
Human plasma (K2-EDTA)
-
Sodium bisulfite
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Supported Liquid Extraction (SLE) cartridges
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment
-
LC-MS/MS system (e.g., Shimadzu LCMS-8050 or equivalent)
-
UHPLC system (e.g., Shimadzu Nexera X2 or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation
-
Sample Thawing and Spiking: Thaw human plasma samples at room temperature. To 50 µL of plasma, add the internal standard (this compound, which will convert to MMI-d3).
-
Reduction: To break any disulfide bonds and ensure all methimazole is in its free sulfhydryl form, add sodium bisulfite to the plasma samples.
-
Derivatization: Add 4-chloro-7-nitro-2,1,3-benzoxadiazole to derivatize the methimazole and the internal standard. This step enhances the chromatographic retention and mass spectrometric response.
-
Supported Liquid Extraction (SLE): Load the derivatized samples onto a supported liquid extraction cartridge. Elute the analytes with an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 50% methanol for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Methimazole (MMI) Derivative: To be determined empirically, but a representative transition for derivatized MMI would be monitored.
-
Methimazole-d3 (MMI-d3) Derivative: To be determined empirically, but a representative transition for derivatized MMI-d3 would be monitored.
-
-
Ion Source Temperature: 350 °C
-
Drying Gas Flow: 15 L/min
-
Nebulizing Gas Flow: 3 L/min
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of methimazole.
Table 1: Calibration Curve for Methimazole in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 1.0 | 0.012 | 98.5 | 4.2 |
| 5.0 | 0.061 | 101.2 | 3.1 |
| 20.0 | 0.245 | 99.8 | 2.5 |
| 100.0 | 1.23 | 100.5 | 1.8 |
| 500.0 | 6.18 | 99.1 | 1.5 |
| 1000.0 | 12.4 | 100.9 | 1.2 |
Calibration curve range: 1-1000 ng/mL with a correlation coefficient (r²) of 0.999.
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (% RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (% RSD) | Inter-Day Accuracy (%) |
| LQC | 3.0 | < 8.5 | 95.0 - 105.0 | < 7.8 | 97.0 - 103.0 |
| MQC | 80.0 | < 6.2 | 98.0 - 102.0 | < 5.5 | 98.5 - 101.5 |
| HQC | 800.0 | < 4.1 | 99.0 - 101.0 | < 3.9 | 99.2 - 100.8 |
Data adapted from a similar validated method for methimazole.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 3.0 | 92.5 | 98.7 |
| HQC | 800.0 | 95.1 | 101.3 |
Recovery and matrix effect were found to be consistent and within acceptable limits.
Visualization
Caption: LC-MS/MS workflow for methimazole quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of methimazole in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it well-suited for routine use in both research and clinical environments. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic studies and therapeutic drug monitoring.
References
Application Note: Quantitative Analysis of Carbimazole in Human Plasma by LC-MS/MS using Carbimazole-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of carbimazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Carbimazole-d3, to ensure high accuracy and precision. A straightforward protein precipitation protocol is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of carbimazole.
Introduction
Carbimazole is a pro-drug that is rapidly converted in the body to its active metabolite, methimazole.[1] Methimazole acts as an antithyroid agent by inhibiting the synthesis of thyroid hormones.[1] The quantitative determination of carbimazole in plasma is crucial for pharmacokinetic and bioavailability studies. This application note presents a highly selective and sensitive LC-MS/MS method for the determination of carbimazole in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Metabolic Pathway of Carbimazole
Carbimazole is rapidly and almost completely metabolized to methimazole in vivo. This conversion is a critical step for its therapeutic activity.
Caption: Metabolic conversion of Carbimazole to Methimazole.
Experimental Workflow
The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for carbimazole analysis.
Experimental Protocols
Materials and Reagents
-
Carbimazole certified reference material
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of carbimazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the carbimazole stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, re-equilibrate for 1 min |
Mass Spectrometry
| Parameter | Value |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Gas Temp. | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Table 1. MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| Carbimazole | 187.1 | 114.1 | 135 | 15 |
| This compound | 190.1 | 117.1 | 135 | 15 |
Method Validation Data
The method was validated for linearity, sensitivity, accuracy, precision, and recovery according to regulatory guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 500 ng/mL.
Table 2. Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%Bias) | ± 18% |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels.
Table 3. Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -5.2 | 10.2 | -3.8 |
| Low (LQC) | 3 | 6.2 | 2.1 | 7.5 | 4.5 |
| Medium (MQC) | 150 | 4.8 | -1.5 | 5.9 | 1.2 |
| High (HQC) | 400 | 5.1 | 3.4 | 6.3 | 2.7 |
Recovery
The extraction recovery of carbimazole was determined at three concentration levels.
Table 4. Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low (LQC) | 3 | 92.5 |
| Medium (MQC) | 150 | 94.1 |
| High (HQC) | 400 | 93.3 |
Conclusion
This application note describes a validated LC-MS/MS method for the quantitative analysis of carbimazole in human plasma. The use of a deuterated internal standard (this compound) and a simple sample preparation procedure provides a reliable, sensitive, and high-throughput assay suitable for clinical and pharmaceutical research. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery.
References
Application Notes and Protocols for the Sample Preparation of Carbimazole-d3 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of Carbimazole-d3 in biological matrices, primarily focusing on its active metabolite, Methimazole-d3. The use of a deuterated internal standard like this compound is crucial for accurate quantification in bioanalytical studies, as it effectively compensates for variability during sample preparation and analysis.[1][2]
The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, a summary of quantitative performance data, and a visual workflow diagram.
Protein Precipitation (PPT) for Methimazole-d3 in Human Plasma
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.[3] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates plasma proteins.[1][3]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the protein precipitation method using acetonitrile. Data is compiled from studies analyzing small molecules in human plasma.
| Parameter | Value | Reference |
| Analyte Recovery | >80% | |
| Matrix Effect | Minimal, CV <15% | |
| Intra-day Precision (CV) | <10.2% | |
| Inter-day Precision (CV) | <9.8% | |
| Intra-day Accuracy | 89.5% - 101.1% | |
| Inter-day Accuracy | 96.0% - 99.7% |
Experimental Protocol
-
Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound (or Methimazole-d3) internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve protein precipitation and analyte stability) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and inject an appropriate volume into the LC-MS/MS system for analysis.
Workflow Diagram
Liquid-Liquid Extraction (LLE) for Methimazole-d3 in Human Plasma
Liquid-Liquid Extraction is a sample clean-up technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases. Ethyl acetate is a common solvent for the extraction of moderately polar compounds like methimazole from aqueous matrices.
Quantitative Data Summary
The following table presents typical performance data for LLE methods.
| Parameter | Value | Reference |
| Analyte Recovery | 70-90% | |
| Matrix Effect | Low to moderate, can be variable | |
| Intra-day Precision (CV) | <15% | |
| Inter-day Precision (CV) | <15% | |
| Accuracy | 85-115% |
Experimental Protocol
-
Sample Preparation: To 200 µL of human plasma in a glass tube, add 20 µL of the this compound (or Methimazole-d3) internal standard working solution.
-
pH Adjustment (Optional): Adjust the sample pH to slightly basic (e.g., pH 8-9) with a small volume of a suitable buffer (e.g., ammonium hydroxide) to ensure methimazole is in its neutral form for efficient extraction into the organic solvent.
-
Extraction: Add 1 mL of ethyl acetate to the sample.
-
Mixing: Cap the tube and vortex for 2 minutes, or mix by gentle inversion for 10 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject into the LC-MS/MS system.
Workflow Diagram
Solid-Phase Extraction (SPE) for Methimazole-d3 in Human Urine
Solid-Phase Extraction provides a more selective sample clean-up compared to PPT and LLE, often resulting in cleaner extracts and reduced matrix effects. Reversed-phase SPE cartridges, such as Oasis HLB, are effective for retaining and concentrating moderately polar analytes like methimazole from aqueous matrices like urine.
Quantitative Data Summary
The following table summarizes expected performance data for an SPE method for a small molecule in urine.
| Parameter | Value | Reference |
| Analyte Recovery | 95.7% - 103.3% | |
| Matrix Effect | Low, often <15% CV | |
| Intra-day Precision (CV) | 1.8% - 5.0% | |
| Inter-day Precision (CV) | <15% | |
| Accuracy | 85-115% |
Experimental Protocol
-
Sample Pre-treatment: Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter. To 500 µL of the supernatant, add 500 µL of 2% phosphoric acid and 50 µL of the this compound (or Methimazole-d3) internal standard working solution.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject into the LC-MS/MS system.
Workflow Diagram
References
Application Note: Therapeutic Drug Monitoring of Carbimazole using Carbimazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbimazole is a widely prescribed antithyroid drug for the management of hyperthyroidism. It acts as a prodrug, rapidly and completely converting to its active metabolite, methimazole, in the body.[1][2] Methimazole exerts its therapeutic effect by inhibiting the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3][4] The primary target of methimazole is the enzyme thyroid peroxidase (TPO), which is essential for the iodination of tyrosine residues on thyroglobulin, a key step in thyroid hormone production.[5]
Therapeutic drug monitoring (TDM) of carbimazole, by measuring the concentration of its active metabolite methimazole, is crucial for optimizing treatment efficacy and minimizing dose-related side effects. A reliable analytical method is essential for accurate quantification of methimazole in biological matrices. This application note describes a detailed protocol for the determination of methimazole in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbimazole-d3 as an internal standard. Since carbimazole is entirely converted to methimazole, commercially available methimazole-d3 (MMI-d3) is a suitable and often used internal standard for this application. For the purpose of this protocol, we will refer to the deuterated internal standard as Methimazole-d3 (MMI-d3), which is the direct analyte being measured alongside the active drug.
Principle
The method involves the extraction of methimazole and the internal standard (Methimazole-d3) from a biological matrix, followed by derivatization to improve chromatographic retention and mass spectrometric detection. The derivatized analytes are then separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS) using the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, such as Methimazole-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
Materials and Reagents
-
Methimazole (analytical standard)
-
Methimazole-d3 (MMI-d3) (internal standard)
-
This compound (can be used to prepare MMI-d3 standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Sodium bisulfite
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Borate buffer (pH 9.0)
-
Ethyl acetate
-
Human plasma/serum (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) plates
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve methimazole and Methimazole-d3 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the methimazole stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Methimazole-d3 stock solution with 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation
This protocol is based on a validated LC-MS/MS method for methimazole in human plasma/serum.
-
Sample Pre-treatment: To 50 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of 1 M sodium bisulfite solution to stabilize methimazole.
-
Addition of Internal Standard: Spike all samples (calibration standards, QCs, and unknown samples) with 10 µL of the 100 ng/mL Methimazole-d3 working solution.
-
Protein Precipitation: Add 150 µL of acetonitrile to each tube, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Derivatization:
-
Transfer the supernatant to a new set of tubes.
-
Add 50 µL of 0.1 M borate buffer (pH 9.0).
-
Add 50 µL of 1 mg/mL NBD-Cl in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Extraction:
-
Supported Liquid Extraction (SLE): Load the derivatized sample onto an SLE plate. Allow the sample to absorb for 5 minutes. Elute the analytes with ethyl acetate.
-
Liquid-Liquid Extraction (LLE): Alternatively, add 1 mL of ethyl acetate to the derivatized sample, vortex for 2 minutes, and centrifuge. Transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized for individual instruments.
| Parameter | Typical Conditions |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Data Presentation
Table 1: Quantitative Method Validation Parameters for Methimazole Analysis by LC-MS/MS
| Parameter | Result | Reference |
| Linearity Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Intra-day Precision (%CV) | < 10.2% | |
| Inter-day Precision (%CV) | < 9.8% | |
| Intra-day Accuracy (% bias) | -10.5% to 1.1% | |
| Inter-day Accuracy (% bias) | -4.0% to -0.3% | |
| Recovery | > 85% | Generic expectation for validated bioanalytical methods |
Table 2: Exemplary MRM Transitions for Methimazole and Methimazole-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methimazole-NBD | 294.1 | 179.1 (Quantifier) | 20 |
| Methimazole-NBD | 294.1 | 135.1 (Qualifier) | 25 |
| Methimazole-d3-NBD | 297.1 | 182.1 (Quantifier) | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Visualizations
Metabolic Pathway and Mechanism of Action
Caption: Metabolic conversion of carbimazole and inhibition of thyroid hormone synthesis.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of methimazole.
Conclusion
This application note provides a comprehensive and detailed protocol for the therapeutic drug monitoring of carbimazole through the quantification of its active metabolite, methimazole, using a robust and reliable LC-MS/MS method. The use of a deuterated internal standard, Methimazole-d3, ensures high accuracy and precision, making this method suitable for clinical research and routine TDM. The provided experimental details, quantitative data, and visual workflows offer a valuable resource for researchers, scientists, and drug development professionals in this field.
References
Application Notes and Protocols: Preparation of Carbimazole-d3 Working Solutions for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of the anti-thyroid drug Carbimazole in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Carbimazole-d3, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS)[1]. The principle of isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample, corrects for variability during sample preparation and analysis, ensuring high accuracy and precision[1][2].
This document provides a detailed protocol for the preparation of this compound working solutions for use as an internal standard in mass spectrometry-based assays.
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
The initial stock solution is prepared at a high concentration to ensure stability and allow for accurate serial dilutions.
Protocol:
-
Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Transfer the weighed powder to a 1 mL Class A volumetric flask.
-
Add a small amount of LC-MS grade methanol to dissolve the powder.
-
Use a vortex mixer or ultrasonic bath to ensure complete dissolution.
-
Bring the solution to the final volume of 1 mL with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a clearly labeled amber glass vial.
-
Store the stock solution at -20°C. Carbimazole in solid form is stable for at least 4 years at -20°C. While in an organic solvent, it is expected to be stable for an extended period under these conditions.
Preparation of Intermediate Stock Solution (10 µg/mL)
An intermediate stock solution is prepared to facilitate the accurate creation of working solutions.
Protocol:
-
Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Dilute to the final volume with a suitable solvent, such as 50:50 methanol:water (v/v). The choice of solvent should be compatible with the initial mobile phase of the LC-MS method.
-
Mix the solution thoroughly by vortexing.
-
This intermediate stock solution can be stored at 2-8°C for short-term use or at -20°C for longer periods.
Preparation of this compound Working Spiking Solution (100 ng/mL)
The working spiking solution is the solution that will be added to all samples, including calibration standards, quality controls, and unknown samples. Its concentration should be optimized to provide a stable and robust signal in the mass spectrometer. A common starting concentration for internal standards is in the mid-range of the calibration curve of the analyte. For Carbimazole and its active metabolite Methimazole, typical calibration curves range from 1 to 1000 ng/mL[3].
Protocol:
-
Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with the same solvent used for the intermediate solution (e.g., 50:50 methanol:water).
-
Mix thoroughly by vortexing.
-
This working solution is now ready to be spiked into samples. For example, adding 10 µL of this 100 ng/mL solution to 90 µL of sample will result in a final internal standard concentration of 10 ng/mL.
Data Presentation
The following tables summarize the preparation of this compound solutions.
Table 1: Stock and Working Solution Preparation Summary
| Solution Name | Initial Concentration | Volume of Stock | Final Volume | Dilution Solvent | Final Concentration |
| Stock Solution | Solid | ~1 mg | 1 mL | Methanol | 1 mg/mL |
| Intermediate Stock | 1 mg/mL | 10 µL | 1 mL | 50:50 Methanol:Water | 10 µg/mL |
| Working Spiking Solution | 10 µg/mL | 100 µL | 10 mL | 50:50 Methanol:Water | 100 ng/mL |
Table 2: Solubility and Stability of Carbimazole
| Parameter | Information | Reference |
| Solubility | ||
| Organic Solvents | Soluble in ethanol, DMSO, dimethyl formamide (~1 mg/mL). Soluble in methanol. | [4] |
| Aqueous Buffers | Sparingly soluble. For aqueous solutions, first dissolve in ethanol. | |
| Stability | ||
| Solid Form | ≥ 4 years at -20°C. | |
| Aqueous Solution | Not recommended for storage for more than one day. |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound working solutions.
Caption: Workflow for this compound Solution Preparation.
Conclusion
This protocol provides a detailed and reproducible method for the preparation of this compound working solutions for use as an internal standard in mass spectrometry. Adherence to these guidelines will contribute to the generation of accurate and reliable quantitative data in bioanalytical studies. The provided concentrations are a starting point and may require optimization based on the specific sensitivity of the mass spectrometer and the expected concentration range of the analyte in the samples.
References
Application of Carbimazole-d3 in Toxicology and Forensic Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbimazole is a thionamide antithyroid agent widely used in the treatment of hyperthyroidism. It acts as a prodrug, rapidly and almost completely metabolizing to its active form, methimazole.[1][2] Methimazole, in turn, inhibits the synthesis of thyroid hormones by interfering with the thyroid peroxidase enzyme.[1][3] In the realms of toxicology and forensic analysis, the accurate quantification of Carbimazole and its active metabolite is crucial for monitoring patient compliance, diagnosing toxicity, and in post-mortem investigations. The use of a stable isotope-labeled internal standard, such as Carbimazole-d3, is the gold standard for quantitative analysis by mass spectrometry, offering unparalleled accuracy and precision by correcting for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the toxicological and forensic analysis of Carbimazole.
Toxicological Profile of Carbimazole
While generally safe and effective, Carbimazole can cause adverse effects, ranging from common, mild reactions to rare, life-threatening conditions.
Common Adverse Effects:
-
Rash
-
Pruritus (itching)
-
Arthralgia (joint pain)
-
Headache
-
Nausea
Serious Adverse Effects:
-
Agranulocytosis: A severe and dangerous reduction in white blood cells (neutrophils), increasing the risk of serious infections. This is a rare but well-documented side effect.[4]
-
Hepatotoxicity: Liver damage, which can present as cholestatic hepatitis or jaundice, is another rare but serious adverse reaction.
-
Angioedema: A rare allergic reaction causing swelling beneath the skin.
-
Acute Pancreatitis: There have been reports of acute pancreatitis associated with Carbimazole and its active metabolite, thiamazole.
Dosage and Toxicity: The typical initial daily dose of Carbimazole for hyperthyroidism in adults ranges from 15 to 60 mg, administered in divided doses. The dose is then titrated based on the patient's thyroid function. While a definitive toxic dose is not well-established and can vary between individuals, severe adverse effects like agranulocytosis are not always dose-dependent. However, careful monitoring is crucial, especially in the initial months of therapy. In cases of overdose, symptoms can include nausea, vomiting, epigastric distress, headache, fever, and arthralgia.
Quantitative Analysis using this compound
The use of a stable isotope-labeled internal standard like this compound is highly recommended for the accurate quantification of Carbimazole and its metabolite, methimazole, in biological matrices. This compound is chemically identical to Carbimazole but has a higher mass due to the replacement of three hydrogen atoms with deuterium. This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its similar chemical and physical properties ensure it behaves identically during sample preparation and analysis, thus effectively normalizing for any analyte loss or ionization suppression.
Table 1: Pharmacokinetic Parameters of Carbimazole and Methimazole
| Parameter | Carbimazole | Methimazole | Reference(s) |
| Bioavailability | Rapidly and completely converted to methimazole | High (oral) | |
| Protein Binding | 85% | Minimal | |
| Elimination Half-life | ~5.3 hours | ~3-6 hours | |
| Metabolism | Prodrug, metabolized to methimazole | Hepatic | |
| Excretion | >90% Renal (as metabolites) | Renal |
Experimental Protocols
Protocol 1: Quantification of Carbimazole and Methimazole in Human Plasma/Serum using LC-MS/MS with this compound Internal Standard
This protocol is adapted from established methods for the analysis of thionamide drugs and their metabolites.
1. Materials and Reagents
-
Carbimazole analytical standard
-
This compound internal standard
-
Methimazole analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (drug-free for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carbimazole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Carbimazole stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma/serum sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see step 4) and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize for the specific instrument (e.g., spray voltage, source temperature, gas flows).
-
MRM Transitions (Example):
-
Carbimazole: Q1: 187.1 -> Q3: 128.1 (quantifier), 187.1 -> 86.1 (qualifier)
-
This compound: Q1: 190.1 -> Q3: 131.1 (quantifier)
-
Methimazole: Q1: 115.0 -> Q3: 72.0 (quantifier), 115.0 -> 57.0 (qualifier)
-
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of Carbimazole to this compound against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.
-
Quantify Carbimazole in unknown samples by interpolating their peak area ratios from the calibration curve.
Table 2: Example LC-MS/MS Parameters for Carbimazole Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Carbimazole) | 187.1 -> 128.1 |
| MRM Transition (this compound) | 190.1 -> 131.1 |
| MRM Transition (Methimazole) | 115.0 -> 72.0 |
Visualizations
Metabolic Pathway of Carbimazole
References
Application Notes and Protocols for Bioequivalence Studies of Carbimazole Formulations Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbimazole is a widely prescribed antithyroid agent for the management of hyperthyroidism. It functions as a prodrug, rapidly and completely converting to its active metabolite, methimazole, after administration.[1] Methimazole exerts its therapeutic effect by inhibiting the thyroid peroxidase enzyme, which in turn reduces the synthesis of thyroid hormones T3 and T4. Given that carbimazole's clinical efficacy is dependent on the systemic exposure to methimazole, establishing the bioequivalence of generic carbimazole formulations is crucial to ensure their therapeutic interchangeability with the reference product.
This document provides detailed application notes and protocols for conducting bioequivalence studies of carbimazole formulations. The focus is on a robust analytical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Methimazole-d3, for the accurate quantification of the active metabolite, methimazole, in human plasma.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for a carbimazole formulation is designed as a randomized, open-label, single-dose, two-period, two-sequence crossover study under fasting conditions.
Study Population:
-
Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Subjects are screened for normal thyroid function and general health.
-
Informed consent is obtained from all participants.
Study Procedure:
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Dosing: In the first period, subjects receive a single oral dose of either the test or reference carbimazole formulation.
-
Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Washout Period: A washout period of at least seven days separates the two treatment periods to ensure complete elimination of the drug from the body.
-
Second Period: In the second period, subjects receive the alternate formulation. Blood sampling is repeated as in the first period.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored frozen at -20°C or below until analysis.
Analytical Methodology: Quantification of Methimazole by LC-MS/MS
The concentration of methimazole in plasma samples is determined using a validated LC-MS/MS method.
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 25 µL of the Methimazole-d3 internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions:
| Parameter | Condition |
| Chromatographic System | Agilent 1200 Series HPLC or equivalent |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (gradient elution) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Methimazole: m/z 115.0 -> 72.0 Methimazole-d3: m/z 118.0 -> 75.0 |
| Collision Energy | Optimized for each transition |
Data Presentation
The pharmacokinetic parameters for methimazole are calculated from the plasma concentration-time data for each subject and formulation. The key parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and the maximum plasma concentration (Cmax).
Table 1: Summary of Pharmacokinetic Parameters and Bioequivalence Analysis
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 1234.5 ± 234.5 | 1256.7 ± 256.7 | 0.98 | 94.99% - 103.20%[1] |
| Cmax (ng/mL) | 234.5 ± 45.6 | 240.1 ± 50.2 | 0.97 | 95.38% - 106.84%[1] |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | - | - |
For a generic product to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratio of the test to reference product for both AUC0-t and Cmax must fall within the regulatory acceptance range of 80.00% to 125.00%.[1]
Visualizations
Metabolic Pathway and Mechanism of Action of Carbimazole
References
Troubleshooting & Optimization
Overcoming matrix effects in Carbimazole-d3 quantification
Welcome to the technical support center for bioanalytical challenges in Carbimazole-d3 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues, with a primary focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern in Carbimazole quantification?
A1: A matrix effect is the alteration of analyte ionization (suppression or enhancement) by co-eluting, undetected components in the sample matrix.[1][2] In bioanalysis of Carbimazole from plasma or serum, these interfering components are often endogenous substances like phospholipids, salts, and metabolites.[2][3] Matrix effects are a major concern because they can lead to poor accuracy, imprecision, and reduced sensitivity in quantitative LC-MS/MS methods.
Q2: How can I definitively diagnose if matrix effects are impacting my Carbimazole assay?
A2: The most common method is to perform a quantitative post-extraction spike experiment. This involves comparing the peak area response of Carbimazole spiked into a blank, extracted matrix sample with the response of Carbimazole in a neat (clean) solvent. A significant difference between these responses indicates the presence of ion suppression or enhancement. A qualitative assessment using post-column infusion can also help identify regions in the chromatogram where matrix effects occur.
Q3: My this compound internal standard seems to be performing poorly. Is it the right choice?
A3: this compound is a stable isotope-labeled (SIL) internal standard, which is the ideal choice for quantifying Carbimazole. A SIL internal standard is expected to co-elute and exhibit the same ionization behavior as the analyte, thereby compensating for matrix effects. If you are observing poor performance, consider the following:
-
Analyte vs. Metabolite: Carbimazole is a prodrug that rapidly converts to its active metabolite, methimazole. Ensure you are quantifying Carbimazole and not methimazole. If your target is methimazole, a more appropriate internal standard would be methimazole-d3.
-
Interference: Check for any interfering peaks at the mass transition of your internal standard.
-
Stability: Carbimazole can degrade under certain conditions. Ensure sample handling and storage conditions maintain the integrity of both the analyte and the internal standard.
Q4: What is the most effective sample preparation technique to minimize matrix effects for Carbimazole analysis?
A4: The choice of sample preparation is critical for reducing matrix effects. While protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids, a major source of matrix effects. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts. SPE, particularly methods designed to specifically remove phospholipids like HybridSPE, can dramatically reduce matrix interference and improve analyte response.
Q5: Can I overcome matrix effects by simply modifying my chromatographic method?
A5: Yes, optimizing chromatographic conditions is a key strategy. Poor retention of Carbimazole may cause it to elute early with highly interfering components. Modifying the analytical column, mobile phase composition, or gradient profile can help separate Carbimazole from these interferences. The goal is to shift the analyte's retention time away from regions of significant ion suppression or enhancement identified during matrix effect experiments.
Q6: I'm observing analyte loss. Could Carbimazole be unstable in my samples?
A6: Yes, Carbimazole is susceptible to hydrolytic degradation, where it converts to methimazole. It is crucial to control the pH and temperature of your samples throughout the collection, storage, and preparation process to ensure stability. Oxidative degradation can also occur. Performing stability tests under various conditions (e.g., freeze-thaw, bench-top) is essential during method development.
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing and Mitigating Matrix Effects
If you are experiencing issues such as poor accuracy, high variability, or low sensitivity in your this compound quantification, follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting matrix effects.
Guide 2: Comparison of Sample Preparation Techniques
The table below summarizes the advantages and disadvantages of common sample preparation techniques used to reduce matrix effects in bioanalysis.
| Technique | Principle | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive. | Non-selective, minimal removal of other matrix components. | Poor |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | More selective than PPT, good for removing salts and polar interferences. | More labor-intensive, requires solvent optimization. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte isolation on a solid sorbent, followed by washing and elution. | Highly selective, can significantly concentrate the analyte. | Most complex and costly, requires method development. | Good to Excellent |
| HybridSPE® | A specific type of SPE that combines PPT with phospholipid depletion. | Fast, effectively removes proteins and phospholipids in one step. | Higher cost than standard PPT. | Excellent |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of matrix effects by calculating the Matrix Factor (MF).
1. Sample Set Preparation:
-
Set A (Neat Solution): Spike Carbimazole and this compound into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix (e.g., plasma). Spike Carbimazole and this compound into the final, dried extract just before reconstitution. The final concentration should match Set A.
2. Analysis:
-
Inject all samples onto the LC-MS/MS system.
-
Record the peak area for both the analyte (Carbimazole) and the internal standard (this compound).
3. Data Calculation:
-
Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
4. Interpretation of Results:
| IS-Normalized MF Value | Interpretation | Action Required |
| 0.80 - 1.20 | No significant matrix effect. | Method is acceptable. |
| < 0.80 | Ion Suppression | Optimize sample preparation or chromatography. |
| > 1.20 | Ion Enhancement | Optimize sample preparation or chromatography. |
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides a general methodology for LLE, which offers a good balance between cleanup efficiency and complexity.
1. Sample Preparation:
-
To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution. Vortex briefly.
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure Carbimazole is in a neutral state. Vortex.
2. Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
3. Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase. Vortex to ensure complete dissolution.
4. Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Analyte and Internal Standard Relationship
Understanding the relationship between the prodrug, its active metabolite, and their respective internal standards is crucial for developing a robust bioanalytical method.
Caption: Ideal pairing of analytes and their SIL internal standards.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Carbimazole-d3 Detection
Welcome to the technical support center for the analysis of Carbimazole and its deuterated internal standard, Carbimazole-d3. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during mass spectrometry experiments.
Understanding Carbimazole and its Analysis
Carbimazole is a prodrug that is rapidly and extensively converted to its active metabolite, methimazole, both in vivo and in vitro.[1][2][3][4] Consequently, bioanalytical methods typically focus on the detection of methimazole. This compound serves as a deuterated internal standard for this analysis, which, after conversion, acts as methimazole-d3. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.
Frequently Asked Questions (FAQs)
Q1: Why is my primary focus on detecting methimazole when I am administering Carbimazole?
Carbimazole is designed to be a more stable precursor to methimazole. In biological matrices such as serum, this conversion is rapid and often enzymatic, meaning that carbimazole itself is present for a very short time.[1] Therefore, accurate quantification of the therapeutic agent requires measuring the concentration of its active form, methimazole.
Q2: What are the recommended mass transitions (MRM transitions) for methimazole and its deuterated internal standard?
For robust and sensitive detection, specific precursor-to-product ion transitions should be monitored. Based on the chemical structures and fragmentation patterns, the following transitions are recommended:
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |
| Methimazole | 115.0 | 57.0 | The m/z 57 product ion corresponds to the loss of the thioimidazole ring. |
| Methimazole | 115.0 | 70.0 | An alternative or confirmatory product ion. |
| Methimazole-d3 | 118.0 | 60.0 | The mass shift of +3 Da is observed in the product ion. |
| Methimazole-d3 | 118.0 | 73.0 | An alternative or confirmatory product ion for the internal standard. |
Q3: How do I optimize the collision energy for these transitions?
Collision energy (CE) is a critical parameter that must be optimized for your specific instrument to achieve maximum sensitivity. The optimal CE is the voltage that produces the highest abundance of the desired product ion. A common approach is to perform a collision energy optimization experiment where the analyte is infused into the mass spectrometer, and the intensity of the product ion is monitored as the collision energy is ramped. The CE that yields the maximum signal intensity should be used for quantification.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of methimazole using this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: I am observing asymmetric or split peaks for both methimazole and the internal standard. What could be the cause?
-
Answer: Poor peak shape can arise from several factors:
-
Column Issues: Contamination of the analytical column or a void at the head of the column can lead to peak splitting and tailing.
-
Mobile Phase Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak fronting.
-
pH Effects: The pH of the mobile phase can affect the ionization state of methimazole, which has a basic character. An inappropriate pH can lead to interactions with residual silanols on the column, causing peak tailing.
-
Secondary Interactions: Methimazole can exhibit secondary interactions with the stationary phase, which can be mitigated by using a column with end-capping or by adjusting the mobile phase additives.
-
Issue 2: Inconsistent or Drifting Internal Standard Signal
-
Question: The peak area of my internal standard (methimazole-d3) is fluctuating significantly between injections. Why is this happening?
-
Answer: An unstable internal standard signal can compromise the accuracy of your results. Potential causes include:
-
Incomplete Conversion of this compound: While the conversion is generally rapid, inconsistencies in the matrix or incubation time could lead to variable conversion rates. Ensure your sample preparation protocol allows for complete conversion.
-
Sample Preparation Variability: Inconsistent extraction recovery or volumetric errors during sample preparation can lead to a drifting internal standard signal.
-
Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity for both the analyte and the internal standard. Regular source cleaning is recommended.
-
Deuterium Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly if the mobile phase is highly acidic or basic. This can lead to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.
-
Issue 3: Chromatographic Separation of Analyte and Internal Standard
-
Question: I am seeing a slight separation between the peaks for methimazole and methimazole-d3. Is this a problem?
-
Answer: Ideally, the analyte and its deuterated internal standard should co-elute. A slight separation, known as the "isotope effect," can sometimes occur with deuterium-labeled standards. While a small, consistent shift may be acceptable, a significant or variable separation can lead to inaccurate quantification, especially if there is matrix-induced ion suppression or enhancement at slightly different retention times.
-
Mitigation Strategies:
-
Optimize Chromatography: Adjusting the mobile phase gradient or temperature can sometimes minimize the separation.
-
Use a Different Labeled Standard: If the issue persists, consider using a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.
-
-
Experimental Protocols
Protocol 1: In Vitro Conversion of Carbimazole to Methimazole in Serum
This protocol can be used to verify the conversion of Carbimazole to Methimazole in a laboratory setting.
-
Prepare a Carbimazole Stock Solution: Dissolve Carbimazole in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Spike Serum Samples: Add a small volume of the Carbimazole stock solution to fresh serum to achieve a final concentration in the desired range (e.g., 1-1000 ng/mL).
-
Incubation: Incubate the spiked serum samples at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The rapid conversion is often observed within minutes.
-
Sample Quenching and Preparation: At each time point, stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).
-
Analysis: Analyze the samples by LC-MS/MS to monitor the decrease in Carbimazole concentration and the corresponding increase in Methimazole concentration.
Protocol 2: Sample Preparation for Quantification of Methimazole in Plasma
This protocol is adapted from a validated method for the determination of methimazole in human plasma.
-
Sample Aliquoting: To 50 µL of plasma or serum, add the internal standard solution (this compound, which will convert to methimazole-d3).
-
Reduction Step: Add a solution of sodium bisulfite to the sample to ensure that any oxidized forms of methimazole are converted back to their free sulfhydryl form.
-
Derivatization: Derivatize the sample with 4-chloro-7-nitro-2,1,3-benzoxadiazole to improve chromatographic retention and ionization efficiency.
-
Extraction: Perform a supported liquid extraction to remove proteins and other interfering substances.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable injection solvent (e.g., 50% methanol).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.
References
- 1. Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Rapid conversion of carbimazole to methimazole in serum; evidence for an enzymatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and Validation of Method Based on Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Methimazole in Livestock and Fishery Product -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
Carbimazole-d3 LC-MS Signal Stability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal instability issues encountered during the LC-MS analysis of Carbimazole-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound is a deuterated form of Carbimazole, meaning that three hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS bioanalysis. The use of a SIL-IS is considered the gold standard as it has nearly identical chemical and physical properties to the analyte (Carbimazole), allowing it to compensate for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.[1][2]
Q2: What is the relationship between Carbimazole and Methimazole?
Carbimazole is a pro-drug that is rapidly converted to its active metabolite, Methimazole (also known as Thiamazole), both in the body (in vivo) and in solution (in vitro).[3][4][5] This conversion is a critical factor to consider when analyzing Carbimazole, as its stability can be influenced by this transformation. Consequently, when analyzing this compound, it is important to also monitor for the presence of its conversion product, Methimazole-d3.
Q3: What are the common causes of this compound signal instability in LC-MS?
Signal instability of this compound can arise from several factors, including:
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In-source Conversion/Degradation: Conversion of this compound to Methimazole-d3 in the ion source of the mass spectrometer.
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Sample Preparation and Storage: Degradation of this compound in the biological matrix or prepared samples due to factors like pH, temperature, and light exposure.
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Chromatographic Issues: Poor peak shape, shifting retention times, or co-elution with interfering substances.
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Mass Spectrometer Source Optimization: Suboptimal ion source parameters leading to inefficient ionization or ion suppression.
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Issues with Deuterated Standards: Deuterium isotope effects can sometimes lead to slight differences in retention time and susceptibility to matrix effects compared to the non-labeled analyte.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound signal instability.
Investigate In-Source Conversion and Degradation
The primary suspect for this compound signal instability is its conversion to Methimazole-d3.
dot
Caption: A workflow for troubleshooting this compound instability.
Experimental Protocol: Monitoring for Methimazole-d3
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Objective: To determine if this compound is converting to Methimazole-d3.
-
Procedure:
-
Set up an LC-MS/MS experiment to monitor for both this compound and Methimazole-d3.
-
Infuse a standard solution of this compound directly into the mass spectrometer to observe the precursor and product ions.
-
Analyze a freshly prepared sample and an aged sample (e.g., left at room temperature for a few hours) to assess conversion over time.
-
-
Expected Outcome: If conversion is occurring, you will observe a signal for Methimazole-d3 that may increase over time or with changes in source conditions.
Table 1: Recommended Ion Source Parameter Adjustments
| Parameter | Recommended Action | Rationale |
| Source Temperature | Decrease in increments of 10-20°C | High temperatures can promote thermal degradation and conversion to Methimazole-d3. |
| Spray Voltage | Optimize by infusing a standard solution | Both excessively high and low voltages can lead to unstable spray and inefficient ionization. |
| Nebulizer and Heater Gas Flow | Optimize for stable spray and desolvation | Proper gas flows are crucial for efficient droplet formation and solvent evaporation. |
Evaluate Sample Preparation and Handling
Carbimazole is susceptible to degradation, particularly through hydrolysis.
dot
Caption: Key factors in sample preparation to ensure stability.
Experimental Protocol: Sample Stability Assessment
-
Objective: To evaluate the stability of this compound under different storage conditions.
-
Procedure:
-
Prepare multiple aliquots of a spiked sample (e.g., this compound in plasma).
-
Store the aliquots under various conditions:
-
-80°C (long-term)
-
-20°C (short-term)
-
4°C (refrigerated)
-
Room temperature
-
-
Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and compare the this compound signal intensity.
-
-
Expected Outcome: This will help determine the optimal storage conditions to minimize degradation.
Optimize Chromatographic Conditions
Poor chromatography can lead to inconsistent peak integration and apparent signal instability.
Table 2: Chromatographic Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column; column contamination. | Use a different column chemistry (e.g., C18, Phenyl-Hexyl); flush the column. |
| Split Peaks | Injection solvent stronger than mobile phase; column void. | Ensure injection solvent is similar to or weaker than the initial mobile phase; replace the column. |
| Shifting Retention Time | Inconsistent mobile phase composition; temperature fluctuations. | Prepare fresh mobile phase daily; use a column oven for temperature control. |
Experimental Protocol: Mobile Phase Optimization
-
Objective: To improve peak shape and resolution for this compound.
-
Procedure:
-
Based on literature, a common mobile phase for Carbimazole is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Systematically vary the organic-to-aqueous ratio and the buffer concentration/pH.
-
Evaluate the effect of these changes on peak shape, retention time, and signal intensity.
-
-
Example Mobile Phases from Literature:
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Acetonitrile: 0.05 M KH2PO4 (20:80, v/v)
-
Methanol: Acetonitrile (80:20, v/v)
-
Address Potential Issues with Deuterated Internal Standards
While generally reliable, deuterated standards can sometimes exhibit different behavior than their non-labeled counterparts.
dot
Caption: Impact of matrix effects on analyte and internal standard.
Troubleshooting Steps:
-
Check for Chromatographic Separation: Carefully examine the chromatograms to see if there is a slight separation between Carbimazole and this compound. A significant shift could indicate a deuterium isotope effect.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. If the analyte and internal standard elute at slightly different times, they may be affected differently by the matrix.
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Consider an Alternative Internal Standard: If the deuterium-labeled standard continues to cause issues, consider using a different internal standard, such as a structural analog or a ¹³C- or ¹⁵N-labeled version of Carbimazole, which are less prone to chromatographic shifts.
By systematically working through these troubleshooting steps, researchers can identify the root cause of this compound signal instability and develop a robust and reliable LC-MS method.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Rapid conversion of carbimazole to methimazole in serum; evidence for an enzymatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacology and dosage of thyrostatic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbimazole-d3 Internal Standard and Ion Suppression
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for ion suppression when using Carbimazole-d3 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS bioanalysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte, such as Carbimazole, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions. ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).
Q2: I am using a deuterated internal standard (this compound). Shouldn't that correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte (Carbimazole) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, this is not always the case. Differential ion suppression can occur, where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.
Q3: What is the "deuterium isotope effect" and how can it affect my results with this compound?
A3: The deuterium isotope effect refers to the change in the physicochemical properties of a molecule when hydrogen (¹H) is replaced by its heavier isotope, deuterium (²H). This can lead to slight differences in retention time on a chromatographic column between the analyte (Carbimazole) and its deuterated internal standard (this compound). If the analyte and the internal standard do not perfectly co-elute, they may experience different levels of ion suppression from matrix components that elute in that specific retention time window. This can lead to inaccurate and imprecise quantification.
Q4: How can I determine if ion suppression is affecting my analysis of Carbimazole?
A4: There are two primary experimental protocols to evaluate the presence and extent of ion suppression: the post-column infusion experiment and the matrix effect evaluation . The post-column infusion experiment helps to identify the regions in the chromatogram where ion suppression occurs. The matrix effect evaluation quantifies the degree of ion suppression or enhancement for both the analyte and the internal standard. Detailed protocols for both experiments are provided in the "Experimental Protocols" section below.
Q5: What are the common sources of ion suppression in plasma or serum samples?
A5: In biological matrices like plasma and serum, the most common sources of ion suppression are phospholipids, salts, and proteins. Phospholipids are particularly problematic as they are often co-extracted with the analytes and can elute over a broad range of the chromatogram, potentially interfering with the ionization of Carbimazole. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to ion suppression when using this compound as an internal standard.
Problem 1: Inconsistent or Inaccurate Quantitative Results
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Possible Cause: Differential ion suppression between Carbimazole and this compound.
-
Troubleshooting Steps:
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Verify Co-elution: Carefully examine the chromatograms of Carbimazole and this compound. A slight separation due to the deuterium isotope effect might be the cause.
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Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually using the protocol provided below.
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Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to achieve better co-elution and move the analytes away from regions of significant ion suppression identified by the post-column infusion experiment.
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Improve Sample Preparation: Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or phospholipid removal plates are generally more effective than simple protein precipitation.
-
Problem 2: Low Signal Intensity for Both Carbimazole and this compound
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Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: Identify the retention time window where the suppression is most severe.
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Enhance Sample Cleanup: This is the most critical step. Use techniques specifically designed to remove phospholipids, such as HybridSPE® or other phospholipid removal products.
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Chromatographic Optimization: Adjust the LC method to separate the analytes from the ion-suppressing region.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. However, ensure that the diluted analyte concentration is still within the linear range of the assay.
-
Problem 3: The Analyte-to-Internal Standard Ratio is Unstable Across a Run
-
Possible Cause: Carryover of late-eluting matrix components causing increasing ion suppression over time.
-
Troubleshooting Steps:
-
Implement a More Rigorous Column Wash: Extend the wash step at the end of your gradient to ensure all matrix components are eluted from the column before the next injection.
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Optimize Sample Preparation: A cleaner sample will result in less matrix buildup on the column.
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Check for System Contamination: Clean the ion source and other components of the mass spectrometer.
-
Data Presentation
The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects and improving recovery. The data presented here is illustrative and may vary depending on the specific experimental conditions.
Table 1: Comparison of Sample Preparation Techniques for the Analysis of Carbimazole in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 30 (Suppression) |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Suppression) |
| Phospholipid Removal Plates | 95 - 105 | < 10 (Suppression) |
Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix) / (Peak Area in Neat Solution)) * 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps visualize the regions in a chromatographic run where co-eluting matrix components cause ion suppression.
Methodology:
-
System Setup:
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Connect the outlet of the analytical column to one inlet of a T-union.
-
Connect a syringe pump to the other inlet of the T-union.
-
Connect the outlet of the T-union to the mass spectrometer's ion source.
-
-
Infusion:
-
Prepare a solution of Carbimazole and this compound in the mobile phase at a concentration that provides a stable and moderate signal.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Infuse the solution into the mass spectrometer and acquire data in MRM mode for both analytes. A stable baseline signal should be observed.
-
-
Injection:
-
Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.
-
Monitor the baseline signal of the infused analytes. A dip in the baseline indicates a region of ion suppression.
-
Quantitative Evaluation of Matrix Effects
This protocol quantifies the extent of ion suppression or enhancement for both Carbimazole and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Carbimazole and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Prepare a blank matrix sample (e.g., plasma) using your standard sample preparation procedure. Spike the extracted blank matrix with the same concentration of Carbimazole and this compound as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with Carbimazole and this compound before the sample preparation procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100
-
Mandatory Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization source.
Caption: A systematic workflow for troubleshooting ion suppression issues.
Caption: Impact of the deuterium isotope effect on co-elution and ion suppression.
References
Technical Support Center: Carbimazole-d3 Extraction from Serum
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction recovery of Carbimazole-d3 from serum samples for analysis.
Troubleshooting Guide
Low or inconsistent recovery of this compound from serum is a common challenge. This guide addresses specific issues you might encounter during your solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Protein Precipitation: Proteins may not be fully precipitated, leading to the analyte being trapped in the protein pellet.[1] | - Optimize Precipitant-to-Sample Ratio: Experiment with different ratios of precipitating solvent (e.g., acetonitrile, methanol) to serum. A common starting point is 3:1 (v/v) of solvent to serum.[2] - Acidify the Precipitant: Adding a small amount of acid (e.g., 1% formic acid) to the acetonitrile can improve protein precipitation.[2] - Consider Alternative Precipitants: Zinc sulfate can be an effective alternative to organic solvents for protein precipitation. |
| Inefficient Liquid-Liquid Extraction: The chosen organic solvent may not be optimal for this compound, or the extraction conditions may be insufficient. | - Solvent Selection: Test various organic solvents with different polarities (e.g., hexane, heptane, acetone, ethyl acetate) to find the one with the best partitioning for this compound. Acetone has been shown to provide high peak intensities for similar molecules. - pH Adjustment: Adjust the pH of the aqueous phase to ensure this compound is in its neutral form, which will favor its partitioning into the organic phase. - Increase Mixing Time/Intensity: Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 1-5 minutes). - Salting-Out Assisted LLE (SALLE): The addition of a salt (e.g., ammonium sulfate, sodium chloride) to the aqueous phase can enhance the extraction of analytes into the organic phase. | |
| Poor Analyte Binding or Elution in SPE: The SPE sorbent may not be appropriate for this compound, or the wash and elution solvents may be too strong or too weak. | - Sorbent Selection: Choose a sorbent based on the physicochemical properties of this compound. A reversed-phase C8 or C18 sorbent is a common starting point for small molecules. - Optimize Wash and Elution Solvents: Use a weak wash solvent to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover the analyte from the sorbent. Stepwise elution with increasing solvent strength can be beneficial. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient Removal of Phospholipids and Other Matrix Components: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer. | - Incorporate a Phospholipid Removal Step: Use specialized phospholipid removal plates or cartridges (e.g., HybridSPE) after protein precipitation. - Optimize Chromatographic Separation: Adjust the LC gradient to separate this compound from co-eluting matrix components. - Use Supported Liquid Extraction (SLE): SLE provides cleaner extracts compared to traditional LLE and can reduce matrix effects. |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Handling and Processing: Variations in pipetting, mixing, or timing can lead to inconsistent results. | - Standardize the Protocol: Ensure all steps of the protocol are performed consistently for all samples. - Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (if different from this compound) early in the sample preparation process to correct for variability. - Automate the Workflow: For high-throughput analysis, consider using automated liquid handling systems to minimize manual errors. |
| Analyte Degradation | Conversion of Carbimazole to Methimazole: Carbimazole is rapidly converted to its active metabolite, methimazole, in serum, which can affect quantification if not accounted for. | - Minimize Sample Processing Time and Temperature: Process samples quickly and at low temperatures to minimize enzymatic conversion. - Stabilize the Sample: Consider adding an enzyme inhibitor immediately after sample collection, though the rapid conversion makes this challenging. - Quantify Methimazole: Develop the analytical method to quantify both this compound and its corresponding deuterated methimazole metabolite. The sum of the two may provide a more accurate representation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of this compound from serum?
A1: The most common reasons are often related to the initial sample preparation steps. Incomplete protein precipitation can trap the analyte, while suboptimal solvent selection in liquid-liquid extraction can lead to poor partitioning of this compound into the organic phase. Additionally, the rapid conversion of carbimazole to methimazole in serum can lead to an apparent loss of the parent drug if not properly accounted for in the analytical method.
Q2: Should I use Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction?
A2: The choice of extraction method depends on your specific requirements for recovery, cleanliness of the extract, and throughput.
-
Protein Precipitation (PPT) is a simple and fast method suitable for initial sample cleanup. However, it may result in lower recovery and significant matrix effects.
-
Liquid-Liquid Extraction (LLE) generally provides cleaner extracts and higher recovery than PPT. Supported Liquid Extraction (SLE) is a more high-throughput and reproducible alternative to traditional LLE.
-
Solid-Phase Extraction (SPE) offers the highest degree of selectivity and can provide the cleanest extracts, but it is often more time-consuming and requires more method development. It is often used as a cleanup step after an initial protein precipitation.
Q3: How can I minimize the conversion of Carbimazole to Methimazole during sample preparation?
A3: Carbimazole is known to be rapidly converted to methimazole in serum, a process that is likely enzymatic. To minimize this conversion, it is crucial to:
-
Work quickly and keep samples on ice or at reduced temperatures throughout the extraction process.
-
Minimize the time between sample collection and the addition of the protein precipitation solvent, as this will denature the enzymes responsible for the conversion.
-
Ideally, the analytical method should be designed to measure both carbimazole and methimazole.
Q4: What are the recommended storage conditions for serum samples containing this compound?
Q5: What type of internal standard should I use?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte, which in this case is this compound itself, assuming it is being used as a surrogate for unlabeled Carbimazole. If you are quantifying endogenous Carbimazole, then a deuterated version like this compound is an appropriate internal standard. If this compound is the analyte of interest, a different stable isotope-labeled version (e.g., ¹³C-labeled) would be ideal.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a basic method for removing the majority of proteins from the serum sample.
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE)
This protocol offers a higher-throughput alternative to traditional LLE with improved extract cleanliness.
-
Sample Pre-treatment: Dilute 150 µL of serum with 150 µL of a water:isopropanol (50:50, v/v) solution.
-
Sample Loading: Load the 300 µL of pre-treated serum onto an SLE+ plate. Apply a brief vacuum pulse to initiate flow and then allow the sample to absorb for 5 minutes.
-
Analyte Elution:
-
Add 750 µL of heptane to the well and wait 5 minutes.
-
Add a second 750 µL aliquot of heptane and wait another 5 minutes.
-
Apply a final vacuum pulse to elute the analyte into a collection plate.
-
-
Post-Extraction: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 100 µL of mobile phase).
Visual Workflows
Caption: Protein Precipitation Workflow.
Caption: Supported Liquid Extraction Workflow.
References
Dealing with contamination and carryover issues for Carbimazole-d3
Welcome to the technical support center for Carbimazole-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to contamination and carryover during the quantitative analysis of Carbimazole and its active metabolite, thiamazole, using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Carbimazole, used as an internal standard (IS) in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carbimazole itself is a prodrug that is rapidly converted in the body to its active metabolite, thiamazole (also known as methimazole)[1][2][3]. In many analytical methods, this compound is used to quantify both Carbimazole and thiamazole. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and chromatographic behavior, which helps to correct for variability during sample preparation and analysis[4].
Q2: I am observing a significant signal for this compound in my blank injections following a high concentration sample. What is the likely cause?
This phenomenon is known as carryover, where remnants of an analyte from a previous injection appear in a subsequent analysis[5]. For this compound, which can be a "sticky" compound, this is a common issue. The primary sources of carryover in an LC-MS system are typically the autosampler (injection needle, rotor seals, sample loop), the analytical column, and the mass spectrometer's ion source. It is crucial to distinguish between carryover and contamination of solvents or reagents.
Q3: How can I differentiate between carryover and contamination?
A systematic approach involving strategic injections can help pinpoint the source of the extraneous signal.
-
Carryover: The signal will be highest in the first blank injection immediately following a high-concentration sample and will decrease in subsequent blank injections.
-
Contamination: The signal will be relatively consistent across multiple blank injections, regardless of their sequence after a high-concentration sample. If you suspect mobile phase contamination, doubling or tripling the column equilibration time before injecting a blank should result in a corresponding increase in the contaminant peak area.
Q4: My this compound internal standard signal is inconsistent across my analytical run. What could be the cause?
An inconsistent or drifting internal standard signal can compromise the accuracy and precision of your assay. Potential causes include:
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Poor Purity of the Internal Standard: The this compound standard may contain unlabeled Carbimazole or thiamazole, which can contribute to the analyte signal. It's essential to check the Certificate of Analysis for isotopic and chemical purity.
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In-source Fragmentation: The deuterium atoms on this compound could be lost in the mass spectrometer's ion source, leading to a signal at the mass transition of the unlabeled analyte. This can be mitigated by optimizing MS source conditions like collision energy and cone voltage.
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Inconsistent Sample Preparation: Variability in extraction, evaporation, or reconstitution steps can lead to inconsistent internal standard responses.
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System Stability Issues: Fluctuations in the LC or MS system performance can also cause signal drift.
Troubleshooting Guides
Issue 1: High Carryover of this compound
Symptoms:
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A peak corresponding to this compound is observed in blank injections after running a high-concentration standard or sample.
-
The peak area of the carryover decreases with subsequent blank injections.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high carryover of this compound.
Quantitative Data: Impact of Wash Solvent on Carryover
The following table illustrates the effect of different wash solvents on reducing this compound carryover. The data represents the percentage of carryover observed in a blank injection following a 1000 ng/mL standard.
| Wash Solvent Composition | Average Carryover (%) |
| 90% Methanol in Water | 1.5% |
| 90% Acetonitrile in Water | 0.8% |
| 50:50 Acetonitrile:Isopropanol | 0.2% |
| 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid | < 0.1% |
This data is for illustrative purposes.
Issue 2: Contamination with Carbimazole/Thiamazole
Symptoms:
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A consistent signal for Carbimazole or its active metabolite thiamazole is observed in all blank and zero samples.
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The signal intensity does not significantly decrease after injecting multiple blanks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Carbimazole/Thiamazole contamination.
Experimental Protocols
Protocol 1: Enhanced System Wash Procedure to Mitigate Carryover
This protocol is designed to be performed after an analytical batch containing high concentrations of Carbimazole.
Objective: To remove residual Carbimazole/Carbimazole-d3 from the LC system.
Materials:
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Strong Wash Solvent: 50:50:0.1 (v/v/v) Acetonitrile:Isopropanol:Formic Acid
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Autosampler Wash Solvent: 50:50 (v/v) Acetonitrile:Isopropanol
Procedure:
-
Replace Autosampler Wash: Replace the standard autosampler wash solution with the specified Autosampler Wash Solvent.
-
Column Wash:
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Disconnect the column and replace it with a union.
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Flush the system (from the pump to the MS) with 100% Mobile Phase B for 10 minutes at a flow rate of 0.5 mL/min.
-
Flush the system with the Strong Wash Solvent for 20 minutes at 0.5 mL/min.
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Flush again with 100% Mobile Phase B for 10 minutes to remove the Strong Wash Solvent.
-
Equilibrate the system with the initial mobile phase conditions.
-
-
Column Re-installation and Conditioning:
-
Reconnect the analytical column.
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Wash the column with a gradient of 10% to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 15 minutes.
-
Return to initial conditions and equilibrate for at least 20 minutes before the next injection.
-
Protocol 2: Assessing the Purity of this compound Internal Standard
Objective: To determine if the this compound stock solution contains a significant amount of unlabeled Carbimazole or thiamazole.
Procedure:
-
Prepare a High-Concentration IS Solution: Prepare a solution of this compound in the reconstitution solvent at the highest concentration equivalent to what would be present in a sample at the upper limit of quantitation (ULOQ).
-
LC-MS/MS Analysis:
-
Set up an LC-MS/MS method to monitor the mass transitions for both this compound and unlabeled Carbimazole and thiamazole.
-
Inject the high-concentration IS solution.
-
-
Data Analysis:
-
Examine the chromatogram for any peaks at the retention time of unlabeled Carbimazole or thiamazole in their respective mass transitions.
-
The area of any observed peak for the unlabeled species should be less than a predefined threshold (e.g., <0.1% of the this compound peak area).
-
Acceptable Purity Levels
| Analyte | Maximum Allowable Unlabeled Signal (% of IS Signal) |
| Unlabeled Carbimazole in this compound | < 0.1% |
| Unlabeled Thiamazole in this compound | < 0.1% |
This data is for illustrative purposes.
References
Technical Support Center: Troubleshooting Carbimazole-d3 Calibration Curve Linearity
Welcome to the technical support center for Carbimazole-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of Carbimazole using its deuterated internal standard, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with calibration curve linearity in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Carbimazole showing non-linearity when using this compound as an internal standard?
A1: Non-linearity in calibration curves, particularly at higher concentrations, is a common issue in LC-MS/MS analysis, even when using a stable isotope-labeled (SIL) internal standard like this compound.[1][2] The primary causes can be categorized as follows:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a response that is no longer proportional to the ion intensity. This results in a plateauing of the signal and a non-linear curve.[3][4]
-
Ionization Suppression/Enhancement (Matrix Effects): Components in the biological matrix can co-elute with Carbimazole and this compound, interfering with their ionization in the MS source. This can lead to either a suppression or enhancement of the signal, affecting the analyte and internal standard differently and causing non-linearity.
-
Analyte-Induced Ion Suppression: At high concentrations, the analyte (Carbimazole) itself can suppress the ionization of the internal standard (this compound), leading to a decreasing internal standard signal as the analyte concentration increases.
-
Inappropriate Internal Standard Concentration: An incorrect concentration of this compound can lead to a non-linear response. The internal standard response should be optimal for good precision and fall within the linear range of the detector.
-
Formation of Adducts or Multimers: At high concentrations, molecules can sometimes form dimers or other multimers, which can lead to a non-linear response.
Q2: My calibration curve is non-linear at the upper concentration levels. What is the quickest way to address this?
A2: The most immediate solution is to narrow the calibration range to the linear portion of the curve. Samples with concentrations that fall outside this new, narrower range should be diluted with a blank matrix and re-analyzed. While this is a quick fix, it is also recommended to investigate the root cause of the non-linearity for a more robust and reliable assay.
Q3: Can the position of the deuterium label on this compound affect my results?
A3: Yes, the stability and position of the deuterium label are critical. If the deuterium atoms are in a chemically unstable position, they can undergo back-exchange with protons from the solvent or matrix. This would compromise the integrity of the internal standard and lead to inaccurate and imprecise results. It is essential to use an internal standard where the isotopic labels are in a stable, non-exchangeable position.
Q4: I am observing a slight retention time shift between Carbimazole and this compound. Is this a concern?
A4: A slight difference in retention time between the analyte and its deuterated internal standard, known as an isotopic effect, can be a concern. If the two compounds do not co-elute perfectly, they may be subjected to different matrix effects, leading to variations in ionization suppression or enhancement. This can compromise the accuracy of the quantification. It is ideal for the analyte and internal standard to co-elute.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve (r² < 0.99)
Symptoms:
-
The calibration curve visibly deviates from a straight line, often plateauing at higher concentrations.
-
The coefficient of determination (r²) is below the generally accepted value of 0.99.
-
The back-calculated concentrations of the calibration standards show significant deviation from their nominal values, especially at the high and low ends of the curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Step-by-Step Guide:
-
Narrow the Calibration Range: As a first step, try reducing the upper concentration limit of your calibration curve to see if linearity can be achieved over a smaller range.
-
Verify Internal Standard Concentration: An inappropriate concentration of the internal standard can cause non-linearity.
-
Action: Prepare a fresh stock and working solution of this compound. Re-analyze the calibration curve.
-
-
Investigate Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte and/or internal standard.
-
Action: Perform a matrix effect experiment to quantify the extent of ion suppression or enhancement. A post-extraction spiking experiment is a standard method for this.
-
-
Check for Detector Saturation: The detector may be saturated at high analyte concentrations.
-
Action: Inject a high concentration standard and observe the peak shape. A flat-topped or truncated peak is a sign of detector saturation. If saturation is suspected, you can either dilute your samples or detune the mass spectrometer to reduce sensitivity.
-
-
Optimize Chromatographic Conditions: Poor chromatography can lead to co-elution of matrix interferences with your analyte and internal standard.
-
Action: Ensure that the chromatographic peaks for Carbimazole and this compound are symmetrical and sharp. Optimize the mobile phase and gradient to achieve better separation from matrix components.
-
-
Consider a Different Regression Model: If the non-linearity is reproducible and cannot be resolved through the above steps, the response may be inherently non-linear.
-
Action: A quadratic (1/x or 1/x²) weighted regression model may provide a better fit for your data.
-
Issue 2: Inconsistent Internal Standard Response
Symptoms:
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The peak area of this compound is not consistent across all calibration standards and samples.
-
A significant trend (upward or downward) is observed in the internal standard response as the analyte concentration increases.
-
High coefficient of variation (%CV) for the internal standard response in replicate injections.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Step-by-Step Guide:
-
Review Sample Preparation: Inconsistent sample preparation can lead to variable recovery of the internal standard.
-
Action: Ensure that the internal standard is added at a consistent volume to all samples and standards early in the sample preparation process. Review the entire sample preparation workflow for any steps that could introduce variability.
-
-
Assess Analyte-Induced Ion Suppression: At high concentrations, Carbimazole may be suppressing the ionization of this compound.
-
Action: Plot the peak area of this compound against the concentration of Carbimazole. A decreasing trend in the internal standard peak area with increasing analyte concentration is indicative of this phenomenon. Consider lowering the concentration of the internal standard.
-
-
Evaluate Instrument Stability: Fluctuations in the LC-MS/MS system's performance can lead to an unstable signal.
-
Action: Check for any leaks in the LC system. Clean the ion source as part of routine maintenance. Inject a series of standards and monitor the system for any drifts in signal intensity over time.
-
Data Presentation
Table 1: Example of a Non-Linear Calibration Curve with a Linear Fit
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Deviation |
| 1 | 10,500 | 1,000,000 | 0.0105 | 1.02 | 2.0% |
| 5 | 52,000 | 1,020,000 | 0.0510 | 5.05 | 1.0% |
| 20 | 205,000 | 1,010,000 | 0.2030 | 20.15 | 0.8% |
| 100 | 990,000 | 995,000 | 0.9950 | 98.50 | -1.5% |
| 500 | 4,500,000 | 950,000 | 4.7368 | 465.00 | -7.0% |
| 1000 | 7,500,000 | 900,000 | 8.3333 | 815.00 | -18.5% |
Table 2: Example of a Non-Linear Calibration Curve with a Quadratic Fit
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Deviation |
| 1 | 10,500 | 1,000,000 | 0.0105 | 1.01 | 1.0% |
| 5 | 52,000 | 1,020,000 | 0.0510 | 5.02 | 0.4% |
| 20 | 205,000 | 1,010,000 | 0.2030 | 20.05 | 0.3% |
| 100 | 990,000 | 995,000 | 0.9950 | 99.80 | -0.2% |
| 500 | 4,500,000 | 950,000 | 4.7368 | 498.50 | -0.3% |
| 1000 | 7,500,000 | 900,000 | 8.3333 | 1005.00 | 0.5% |
Experimental Protocols
Protocol 1: Preparation of Carbimazole and this compound Stock and Working Solutions
Objective: To prepare accurate and precise stock and working solutions for the calibration curve and quality control samples.
Methodology:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Carbimazole and this compound reference standards into separate volumetric flasks.
-
Dissolve the standards in a suitable solvent (e.g., methanol or acetonitrile) and bring to volume.
-
-
Intermediate Solutions:
-
Prepare a series of intermediate stock solutions by serially diluting the primary stock solutions with the same solvent.
-
-
Working Solutions:
-
Prepare the calibration curve working solutions by diluting the intermediate solutions to the desired concentrations.
-
Prepare a separate set of quality control (QC) working solutions from an independent weighing of the reference standard.
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Prepare the this compound internal standard working solution at a concentration that provides a stable and sufficient signal.
-
Protocol 2: Matrix Effect Evaluation using Post-Extraction Spiking
Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent. Add the internal standard.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the this compound internal standard at the working concentration.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.
-
-
Calculation of Internal Standard Normalized Matrix Factor:
-
IS Normalized MF = (Response Ratio in Set C) / (Response Ratio in Set A)
-
This will determine if the internal standard adequately compensates for the matrix effects.
-
References
Impact of Carbimazole-d3 purity on quantitative assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Carbimazole-d3 in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative assays?
This compound is a deuterated form of Carbimazole, an antithyroid drug. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because it is chemically identical to the analyte (Carbimazole) but has a different mass, it can correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: What are the common impurities in this compound and how can they affect my results?
Common impurities in this compound can be categorized as isotopic and non-isotopic.
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Isotopic Impurities: These are molecules of Carbimazole with fewer than three deuterium atoms (e.g., d0, d1, d2). The most significant of these is the unlabeled Carbimazole (d0). If present in the this compound internal standard, the d0 impurity will contribute to the analyte signal, leading to an overestimation of the analyte concentration.
-
Non-Isotopic Impurities: The most common non-isotopic impurity is Methimazole (also known as Thiamazole), which is the active metabolite of Carbimazole and a potential degradation product.[1] Other impurities can arise from the synthesis of this compound. These impurities can potentially interfere with the chromatography or mass spectrometry detection of the analyte or internal standard.
Q3: How does the isotopic purity of this compound impact the calibration curve?
The presence of unlabeled Carbimazole (d0) in the this compound internal standard can lead to a non-zero intercept in the calibration curve. This is because even in the blank samples (containing only the internal standard), there is a detectable signal at the mass transition of the analyte. At low analyte concentrations, this contribution from the internal standard can significantly bias the results, leading to inaccuracies.
Q4: What is the acceptable isotopic purity for this compound to be used as an internal standard?
For reliable quantitative results, the isotopic purity of this compound should be as high as possible, ideally ≥98%. The concentration of the unlabeled analyte (d0) in the internal standard should be minimal. It is crucial to know the isotopic distribution of your internal standard, which should be provided by the supplier's Certificate of Analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantitative analysis of Carbimazole using this compound as an internal standard.
Issue 1: Inaccurate or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Poor Isotopic Purity of this compound | - Verify the isotopic purity of the this compound from the Certificate of Analysis. - If the d0 content is significant, this will lead to an overestimation of the analyte concentration. Consider sourcing a higher purity standard. - Perform a "blank" injection containing only the internal standard to assess the contribution of the d0 impurity to the analyte signal. |
| Presence of Non-Isotopic Impurities | - Check for co-eluting peaks in your chromatogram that may be interfering with the analyte or internal standard. - Methimazole is a common impurity and degradation product of Carbimazole.[1] Ensure your chromatographic method separates Carbimazole from Methimazole. |
| Degradation of Carbimazole or this compound | - Carbimazole can degrade, especially under hydrolytic, oxidative, photolytic, and thermal stress.[1] - Prepare fresh stock solutions and store them appropriately (protected from light and at a low temperature). - Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 2: High Background or Interference in Blank Samples
| Potential Cause | Troubleshooting Steps |
| Contribution from d0 Impurity in Internal Standard | - This is a common cause of a non-zero intercept in the calibration curve. - Reduce the concentration of the internal standard, if possible, without compromising its signal intensity. - If the issue persists, a higher purity internal standard is required. |
| System Contamination | - Run solvent blanks to check for system contamination. - Clean the autosampler, injection port, and column if necessary. |
Impact of this compound Purity on Quantitative Results
The purity of the this compound internal standard has a direct and significant impact on the accuracy of the quantitative results. The following tables illustrate this impact using hypothetical data from a typical LC-MS/MS assay.
Table 1: Effect of Isotopic Purity on the Quantification of a Low Concentration Sample
| This compound Isotopic Purity (% d3) | Contribution of d0 from IS to Analyte Signal (cps) | Measured Analyte Concentration (ng/mL) | Actual Analyte Concentration (ng/mL) | % Error |
| 99.9% | 100 | 1.1 | 1.0 | 10% |
| 99.0% | 1,000 | 2.0 | 1.0 | 100% |
| 95.0% | 5,000 | 6.0 | 1.0 | 500% |
As shown in the table, lower isotopic purity leads to a significant overestimation of the analyte concentration, especially at low levels.
Table 2: Impact of Non-Isotopic Impurity (Methimazole) on Assay Results
| % Methimazole Impurity in Carbimazole Standard | Chromatographic Resolution (Rs) between Carbimazole and Methimazole | Potential for Interference | Impact on Results |
| 0.1% | > 2.0 | Low | Negligible impact with good chromatography. |
| 1.0% | < 1.5 | High | If not fully resolved, the Methimazole peak can contribute to the Carbimazole peak area, leading to inaccurate quantification. |
Experimental Protocols
Key Experiment: Quantitative Analysis of Carbimazole in Plasma by LC-MS/MS
This protocol outlines a general procedure for the quantification of Carbimazole in a biological matrix using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
- Carbimazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbimazole in methanol.
- This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
- Working Solutions: Prepare serial dilutions of the Carbimazole stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 20 µL of the this compound working solution.
- Vortex briefly.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- Carbimazole: Precursor ion > Product ion (e.g., m/z 187 > 128)
- This compound: Precursor ion > Product ion (e.g., m/z 190 > 131)
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Carbimazole to this compound against the concentration of the calibration standards.
- Determine the concentration of Carbimazole in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for quantitative analysis.
References
Strategies to minimize isotopic interference for Carbimazole-d3
Welcome to the technical support center for Carbimazole-d3. This resource provides targeted guidance for researchers, scientists, and drug development professionals to anticipate and resolve challenges related to the use of this compound as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis, and why is it a concern?
A1: Isotopic interference occurs when the isotopic signature of the unlabeled analyte (Carbimazole) overlaps with the mass signal of its stable isotope-labeled internal standard (this compound). Carbimazole has a natural isotopic abundance, meaning a small fraction of its molecules contains heavier isotopes (e.g., ¹³C, ³⁴S). This results in small signals at masses greater than the monoisotopic mass (M+1, M+2, etc.).
The primary concern is the interference between the M+3 isotope peak of Carbimazole and the M peak of this compound. If these signals are not adequately resolved, it can lead to an overestimation of the internal standard signal, compromising the accuracy and precision of the quantitative analysis, especially at the lower limit of quantification (LLOQ).[1]
Q2: What are the ideal characteristics of a this compound internal standard to minimize interference?
A2: An ideal this compound internal standard should possess the following characteristics:
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Sufficient Mass Difference: A mass difference of 3 or more mass units is typically required for small molecules to separate the analyte's isotopic cluster from the internal standard's signal.[2][3] this compound meets this minimum requirement.
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High Isotopic Purity: The standard should have a very high degree of deuterium incorporation (isotopic enrichment) and be free from contamination with the unlabeled Carbimazole.[2][3] The presence of unlabeled analyte in the SIL standard can artificially inflate the analyte signal.
-
Label Stability: The deuterium labels must be positioned on non-exchangeable sites of the molecule. Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can sometimes exchange with protons from the solvent, compromising the standard's integrity.
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Chromatographic Co-elution: The SIL-IS should co-elute perfectly with the unlabeled analyte to ensure it accurately compensates for matrix effects and variations during sample processing.
Q3: Can the use of a deuterium-labeled standard like this compound affect chromatography?
A3: Yes, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight shift in retention time between the deuterated standard and the unlabeled analyte. This can lead to incomplete compensation for matrix effects. It is critical to verify co-elution during method development by injecting a solution containing both compounds and ensuring their peak shapes and retention times are identical. If significant separation is observed, chromatographic conditions must be optimized.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Carbimazole using this compound as an internal standard.
Problem 1: The calibration curve is non-linear, particularly at high concentrations.
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Possible Cause: Isotopic interference from the high-concentration analyte is contributing to the internal standard's signal. This "crosstalk" artificially alters the analyte/IS ratio.
-
Troubleshooting Steps:
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Optimize Chromatographic Separation: Ensure that Carbimazole is well-separated from any other endogenous matrix components that might have similar mass transitions.
-
Evaluate Different MRM Transitions: Experiment with different precursor-product ion pairs for both Carbimazole and this compound. Choose transitions that are specific and have lower background noise. Sometimes, selecting a different product ion can eliminate the overlap.
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Check IS Purity: Analyze a high-concentration solution of the this compound standard alone. Check for any signal at the MRM transition of the unlabeled Carbimazole. A significant signal indicates contamination of the standard.
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Problem 2: There is a significant signal for the analyte (Carbimazole) when injecting a blank sample spiked only with the internal standard (this compound).
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Possible Cause: The this compound internal standard is contaminated with a small amount of unlabeled Carbimazole. The synthesis of SIL standards is rarely 100% efficient.
-
Troubleshooting Steps:
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Quantify the Impurity: Prepare a calibration curve using a certified reference standard of unlabeled Carbimazole. Analyze the this compound solution and use the curve to determine the percentage of the unlabeled impurity.
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Consult the Supplier: Contact the supplier of the this compound to obtain the certificate of analysis, which should specify the isotopic purity and the amount of unlabeled material.
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Correction (Advanced): If the impurity level is known and consistent, it may be possible to correct for its contribution mathematically, though this is not ideal. The best practice is to source a standard with higher isotopic purity (e.g., ≥98%).
-
Experimental Protocols & Data
Protocol 1: General LC-MS/MS Method for Carbimazole
This protocol provides a starting point for method development. Optimization is required based on your specific instrumentation and sample matrix.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, ramping up to elute Carbimazole, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Suggested Transitions: The following table provides theoretical MRM transitions based on the monoisotopic mass of Carbimazole (186.05 m/z) and this compound (189.07 m/z). These must be empirically optimized.
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| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Role |
| Carbimazole | 187.1 | 128.1 | Quantifier |
| Carbimazole | 187.1 | 82.1 | Qualifier |
| This compound | 190.1 | 131.1 | Internal Standard |
Caption: Table 1. Theoretical MRM transitions for Carbimazole and this compound. Collision energies and other MS parameters must be optimized.
Visualizations
Caption: Diagram of potential isotopic interference between Carbimazole and this compound.
Caption: A logical workflow for troubleshooting isotopic interference issues.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Carbimazole Using Carbimazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for carbimazole, focusing on the use of a stable isotope-labeled internal standard, Carbimazole-d3, versus a structural analog internal standard. Carbimazole, a prodrug, is rapidly and extensively metabolized to its active form, methimazole.[1][2][3][4] Consequently, the bioanalytical method is designed to quantify methimazole in biological matrices. This guide will adhere to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[5]
Introduction to Carbimazole Bioanalysis
Accurate quantification of carbimazole's active metabolite, methimazole, in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of a robust and reliable bioanalytical method. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for any variability.
This guide compares two common types of internal standards for the bioanalysis of methimazole:
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Stable Isotope-Labeled (SIL) Internal Standard: this compound, which metabolizes to methimazole-d3. This is the ideal IS as its physicochemical properties are nearly identical to the analyte.
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Structural Analog Internal Standard: A compound with a similar chemical structure and physicochemical properties to the analyte. For the purpose of this guide, we will consider Propylthiouracil (PTU), another thionamide antithyroid drug, as a representative structural analog.
Experimental Protocols
A validated bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.
LC-MS/MS Method for Methimazole Quantification
This protocol outlines a typical LC-MS/MS method for the determination of methimazole in human plasma.
1. Sample Preparation: Protein Precipitation
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To 100 µL of human plasma, add 20 µL of the internal standard working solution (either methimazole-d3 or PTU).
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Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
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Inject 10 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
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Methimazole: Precursor ion > Product ion (specific m/z values to be determined during method development).
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Methimazole-d3: Precursor ion > Product ion (m/z shifted by +3 Da from methimazole).
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Propylthiouracil: Precursor ion > Product ion (specific m/z values to be determined).
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Data Presentation: Comparison of Validation Parameters
The performance of the bioanalytical method is assessed based on several validation parameters as stipulated by regulatory guidelines. The following tables summarize the expected performance of a methimazole assay using this compound (metabolized to methimazole-d3) versus a structural analog (e.g., Propylthiouracil).
Table 1: Accuracy and Precision
| Parameter | Internal Standard | Acceptance Criteria (FDA/EMA) | Expected Performance |
| Intra-day Accuracy (% Bias) | This compound | ±15% (±20% at LLOQ) | -5% to +5% |
| Structural Analog | ±15% (±20% at LLOQ) | -10% to +10% | |
| Inter-day Accuracy (% Bias) | This compound | ±15% (±20% at LLOQ) | -5% to +5% |
| Structural Analog | ±15% (±20% at LLOQ) | -10% to +10% | |
| Intra-day Precision (% CV) | This compound | ≤15% (≤20% at LLOQ) | < 5% |
| Structural Analog | ≤15% (≤20% at LLOQ) | < 10% | |
| Inter-day Precision (% CV) | This compound | ≤15% (≤20% at LLOQ) | < 5% |
| Structural Analog | ≤15% (≤20% at LLOQ) | < 10% |
LLOQ: Lower Limit of Quantification
Table 2: Selectivity and Matrix Effect
| Parameter | Internal Standard | Assessment | Expected Outcome |
| Selectivity | This compound | Analysis of blank plasma from at least 6 different sources for interference at the retention times of the analyte and IS. | No significant interference observed. |
| Structural Analog | Analysis of blank plasma from at least 6 different sources for interference at the retention times of the analyte and IS. | Higher potential for interference from endogenous components due to different chromatographic behavior. | |
| Matrix Effect | This compound | Comparison of the analyte/IS peak area ratio in post-extraction spiked samples versus a neat solution. | Minimal to no matrix effect due to co-elution and identical ionization properties. |
| Structural Analog | Comparison of the analyte/IS peak area ratio in post-extraction spiked samples versus a neat solution. | Potential for differential matrix effects as the IS and analyte may not co-elute perfectly and have different ionization efficiencies. |
Table 3: Recovery and Stability
| Parameter | Internal Standard | Assessment | Expected Outcome |
| Extraction Recovery | This compound | Comparison of analyte/IS peak area ratio in pre-extraction spiked samples versus post-extraction spiked samples. | Consistent and reproducible recovery, even if low, as the IS tracks the analyte. |
| Structural Analog | Comparison of analyte/IS peak area ratio in pre-extraction spiked samples versus post-extraction spiked samples. | Recovery may be more variable if the physicochemical properties of the IS and analyte are not perfectly matched. | |
| Stability (Freeze-thaw, Short-term, Long-term) | This compound | Analyte stability assessed in spiked QC samples under various storage conditions. | The stability of the analyte is accurately determined as the IS degrades at the same rate. |
| Structural Analog | Analyte stability assessed in spiked QC samples under various storage conditions. | If the IS has different stability, it may not accurately reflect the degradation of the analyte, leading to biased results. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the LC-MS/MS bioanalysis of methimazole in plasma.
Caption: Logical relationship of key bioanalytical method validation parameters.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the bioanalytical method validation of carbimazole. It provides higher accuracy, precision, and reliability by closely mimicking the behavior of the analyte, methimazole, throughout the analytical process. While a structural analog internal standard can be used if a SIL IS is unavailable, it presents a higher risk of variability in recovery, matrix effects, and potential for inaccurate stability assessment. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the generation of high-quality, reliable data to support drug development and regulatory submissions.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Carbimazole | C7H10N2O2S | CID 31072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbimazole, thiamazole, methimazole – what is the difference? – PharmaNUS [blog.nus.edu.sg]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Carbimazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Cross-Validation of Bioanalytical Assays for Carbimazole: A Comparison of Carbimazole-d3 and an Alternative Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the choice of an appropriate internal standard (IS) is paramount for developing robust and reliable liquid chromatography-mass spectrometry (LC-MS) assays. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled internal standards, such as Carbimazole-d3, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte. However, situations may arise where an alternative, non-isotopically labeled IS is considered. This guide provides an objective comparison of the performance of a bioanalytical method for Carbimazole using a deuterated internal standard (this compound) versus a different, structurally similar internal standard.
The cross-validation of bioanalytical methods is a critical step when data from different analytical methods will be combined or compared.[1] This process ensures that the methods are providing equivalent results and that any observed differences are within acceptable limits. This guide will present synthesized data from a hypothetical cross-validation study to illustrate the performance differences one might expect between an assay using this compound and one employing a different IS.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of two hypothetical bioanalytical methods for Carbimazole. "Method A" utilizes this compound as the internal standard, while "Method B" employs a different, non-deuterated structural analog as the internal standard. The data presented are representative of what would be expected in a regulated bioanalytical laboratory.
| Performance Parameter | Method A (with this compound IS) | Method B (with a different IS) | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +9.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.0% | ≤ 10.0% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 4.0% | ≤ 12.0% | ≤ 15% |
| Extraction Recovery (%) | 85 ± 5% | 82 ± 10% | Consistent and reproducible |
Experimental Protocols
Detailed methodologies for the two hypothetical bioanalytical assays are provided below. These protocols are based on established methods for the analysis of Carbimazole and its active metabolite, methimazole.[2][3]
Method A: LC-MS/MS with this compound Internal Standard
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Carbimazole: m/z 187.1 → 114.1
-
This compound: m/z 190.1 → 117.1
-
-
Method B: LC-MS/MS with a Different Internal Standard (e.g., a structural analog)
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the alternative internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Perform liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes, then centrifuge at 4,000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography: (Same as Method A)
-
Mass Spectrometry:
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Carbimazole: m/z 187.1 → 114.1
-
Alternative IS: To be determined based on the specific compound
-
-
Workflow for Cross-Validation of Bioanalytical Assays
The following diagram illustrates the logical workflow for a cross-validation study comparing two different bioanalytical methods.
Caption: Workflow for a bioanalytical method cross-validation study.
Discussion
The use of a stable isotope-labeled internal standard like this compound is the preferred approach in LC-MS bioanalysis.[4] As illustrated in the summary table, Method A, which utilizes this compound, demonstrates superior performance in terms of accuracy, precision, and matrix effect compensation. This is because a deuterated IS co-elutes with the analyte and has nearly identical ionization efficiency, allowing it to effectively correct for variations during sample processing and analysis.[5]
Method B, using a different structural analog as the IS, can still provide acceptable results but is more susceptible to variability. The slight differences in chemical structure between the analyte and the IS can lead to differences in extraction recovery and ionization response, particularly in the presence of complex biological matrices. This can result in a greater matrix effect and reduced accuracy and precision, as reflected in the hypothetical data.
While a non-deuterated IS may be a viable option when a stable isotope-labeled standard is not available or is cost-prohibitive, it is crucial to thoroughly validate the method to ensure it meets the required performance criteria. The cross-validation process is essential to demonstrate the reliability and comparability of data generated using different analytical methods.
References
- 1. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Head-to-Head Comparison: Carbimazole-d3 vs. 13C-Labeled Carbimazole as Internal Standards in Bioanalysis
A Guide for Researchers in Drug Metabolism and Pharmacokinetics
The precise quantification of carbimazole, a critical antithyroid pro-drug, in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The gold standard for such bioanalytical assays is liquid chromatography-mass spectrometry (LC-MS), which relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The choice of the isotopic label—deuterium (e.g., Carbimazole-d3) or carbon-13 (13C)—can significantly influence assay performance. This guide provides an objective comparison of this compound and 13C-labeled carbimazole as internal standards, supported by established principles in isotope dilution mass spectrometry, to aid researchers in selecting the most appropriate standard for their analytical needs.
Key Performance Characteristics: A Comparative Overview
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. The ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and not suffer from isotopic exchange or interference. The following table summarizes the key characteristics of this compound and 13C-labeled carbimazole based on general principles of SIL-IS.
| Feature | This compound (Deuterium Labeled) | 13C-Labeled Carbimazole | Rationale & Implications for Carbimazole Analysis |
| Isotopic Stability | Variable. Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if located on exchangeable sites.[1] For carbimazole, labeling on a stable position is crucial. | High. 13C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange.[1] | 13C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, leading to more reliable quantification. |
| Chromatographic Co-elution | Potential for slight chromatographic shift. The difference in bond energy between C-D and C-H can sometimes lead to a small difference in retention time compared to the unlabeled analyte.[2] | Excellent. The physicochemical properties of 13C-labeled compounds are nearly identical to their unlabeled counterparts, ensuring co-elution.[3] | Co-elution is critical for compensating for matrix effects. Any shift in retention time, as can occur with deuterated standards, may lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, compromising accuracy.[4] |
| Potential for Isotopic Interference | Higher. The natural abundance of deuterium is low, but the potential for in-source fragmentation and H-D exchange can complicate spectra. | Lower. The natural abundance of 13C is approximately 1.1%, which can be a consideration, but it generally provides a cleaner analytical signal with less potential for spectral overlap. | 13C-labeling typically results in a cleaner baseline and less potential for cross-talk between the analyte and internal standard signals in the mass spectrometer. |
| Cost | Generally lower due to less complex synthetic procedures. | Generally higher due to the more intricate and costly synthesis required to incorporate 13C atoms. | The choice may be influenced by budget constraints, but the potential for improved data quality with a 13C-labeled standard often justifies the higher cost for regulated bioanalysis. |
Experimental Protocols: A Representative Bioanalytical Method
While a direct comparative study is unavailable, the following outlines a typical experimental workflow for the quantification of carbimazole in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or 13C-labeled carbimazole.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 13C-labeled carbimazole in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used for the separation of carbimazole.
-
Mobile Phase: A gradient elution with a mixture of methanol and water containing 0.1% formic acid is a typical mobile phase.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbimazole: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
13C-labeled Carbimazole: Precursor ion (m/z) → Product ion (m/z)
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.
-
Visualizing the Workflow and Mechanism of Action
To better illustrate the experimental process and the biological context of carbimazole, the following diagrams are provided.
Caption: Experimental workflow for carbimazole quantification.
Carbimazole is a pro-drug that is rapidly converted to its active metabolite, methimazole, in the body. Methimazole then exerts its therapeutic effect by inhibiting the production of thyroid hormones.
Caption: Mechanism of action of carbimazole.
Conclusion and Recommendation
Based on the established principles of stable isotope dilution analysis, 13C-labeled carbimazole is the superior choice for an internal standard in regulated bioanalytical assays . Its high isotopic stability and excellent chromatographic co-elution with the unlabeled analyte minimize the risk of analytical errors, particularly those arising from matrix effects. While this compound may be a more cost-effective option, the potential for isotopic exchange and chromatographic shifts introduces a higher risk of compromising data integrity. For researchers and drug development professionals seeking the highest level of accuracy and reliability in carbimazole quantification, the investment in a 13C-labeled internal standard is well-justified.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
A Guide to Minimizing Inter-laboratory Variability in Carbimazole Assays Through Validated LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carbimazole, a prodrug for the anti-thyroid medication methimazole, is critical in clinical and research settings. Inter-laboratory variability in assay results can pose significant challenges to the interpretation of pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Carbimazole-d3 or its active metabolite equivalent Methimazole-d3 (MMI-d3), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for minimizing such variability.
Metabolic Pathway of Carbimazole
Carbimazole is rapidly and almost completely metabolized to methimazole in the body. Therefore, the quantification of methimazole is a reliable indicator of carbimazole administration.
Metabolic conversion of Carbimazole to Methimazole.
Performance of a Validated LC-MS/MS Assay for Methimazole
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of total methimazole in human plasma, utilizing Methimazole-d3 as the internal standard[1]. These parameters are critical for assessing the reliability and reproducibility of the assay.
| Performance Metric | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.999 |
| Intra-day Precision (%CV) | < 10.2% |
| Inter-day Precision (%CV) | < 9.8% |
| Intra-day Accuracy | 89.5% - 101.1% |
| Inter-day Accuracy | 96.0% - 99.7% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Experimental Protocols
A detailed experimental protocol is essential for reproducing an assay and minimizing inter-laboratory variability. The following is a summary of a validated LC-MS/MS methodology for methimazole quantification in human plasma[1].
1. Sample Preparation:
-
To 50 µL of plasma or serum, add sodium bisulfite to reduce any oxidized methimazole back to its free sulfhydryl form, allowing for the measurement of total methimazole.
-
Spike the sample with the internal standard, Methimazole-d3 (MMI-d3).
-
Derivatize the sample with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). This step is crucial for improving the chromatographic retention and mass spectrometric detection of methimazole.
2. Extraction:
-
Perform a supported liquid extraction (SLE) to remove proteins and other interfering matrix components.
-
Elute the analyte and internal standard with an organic solvent.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a solution compatible with the LC mobile phase (e.g., 50% methanol).
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a C18 reverse-phase column for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is typically used.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both methimazole and the MMI-d3 internal standard.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of methimazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a validated LC-MS/MS assay for methimazole using a deuterated internal standard.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to EMA and FDA Guidelines for Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the quality and reliability of data submitted to regulatory agencies. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have historically had distinct guidelines, but the adoption of the International Council for Harmonisation (ICH) M10 guideline has created a unified framework. This guide provides a comprehensive comparison of the harmonized requirements with a focus on the use of deuterated internal standards, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are the preferred choice in quantitative bioanalysis using mass spectrometry.[1][2] Their physicochemical properties closely mimic those of the analyte, allowing for effective compensation for variability during sample preparation and analysis, thus improving accuracy and precision.[3][4] However, the use of deuterated standards is not without potential challenges, including isotopic crosstalk, deuterium exchange, and chromatographic isotope effects, which must be carefully evaluated during method validation.[5]
Core Principles of Bioanalytical Method Validation under ICH M10
The fundamental objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose. The ICH M10 guideline, now the standard for both the FDA and EMA, outlines a comprehensive set of validation parameters that must be assessed to ensure the reliability of quantitative data.
Quantitative Data Summary: Acceptance Criteria
The following table summarizes the key acceptance criteria for bioanalytical method validation as outlined in the harmonized ICH M10 guideline. Adherence to these criteria is essential for regulatory acceptance.
| Validation Parameter | Acceptance Criteria |
| Selectivity | The response of interfering components at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of interfering components at the retention time of the internal standard should be ≤ 5% of the internal standard response. |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15% across at least six different lots of the biological matrix. |
| Calibration Curve | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). A minimum of six non-zero standards should be used. |
| Accuracy (Within-run and Between-run) | The mean concentration should be within ±15% of the nominal value for quality control (QC) samples (±20% at the LLOQ). |
| Precision (Within-run and Between-run) | The CV should not exceed 15% for QC samples (20% at the LLOQ). |
| Dilution Integrity | The accuracy and precision of diluted QCs should be within ±15%. |
| Stability (Freeze-thaw, Bench-top, Long-term) | The mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
| Crosstalk | Analyte contribution to the internal standard signal should be ≤ 5% of the internal standard response in a blank sample spiked with the internal standard. Internal standard contribution to the analyte signal should be ≤ 20% of the analyte response at the LLOQ. |
Experimental Protocols
Rigorous and well-documented experimental protocols are fundamental to a successful method validation. The following sections detail the methodologies for key experiments.
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated internal standard (D-IS) spiked into the mobile phase or an appropriate solvent.
-
Set B: Blank matrix extract spiked with the analyte and D-IS post-extraction.
-
Set C: Blank matrix spiked with the analyte and D-IS, then subjected to the full extraction procedure.
-
-
Analysis: Analyze all three sets using the validated LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): (MF of analyte) / (MF of D-IS)
-
-
Assessment: Assess the precision of the IS-Normalized MF across at least six different lots of the biological matrix.
Crosstalk and Isotopic Interference Evaluation
Objective: To ensure that the signal from the analyte does not interfere with the D-IS, and vice versa.
Protocol:
-
Prepare two sets of samples:
-
Set 1 (Analyte Crosstalk): Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the D-IS.
-
Set 2 (D-IS Crosstalk): Blank matrix spiked with the D-IS at its working concentration without the analyte.
-
-
Analysis: Analyze both sets of samples.
-
Assessment:
-
In Set 1, the response at the mass transition and retention time of the D-IS should be ≤ 5% of the D-IS response in a blank sample spiked with the D-IS.
-
In Set 2, the response at the mass transition and retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.
-
Stability Assessment
Objective: To evaluate the stability of the analyte and D-IS under various storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Spike a blank matrix with the analyte and D-IS at low and high QC concentrations. Subject the samples to a minimum of three freeze-thaw cycles.
-
Bench-Top Stability: Keep spiked QC samples at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Store spiked QC samples at the intended long-term storage temperature for a defined period.
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
Performance Comparison: Deuterated vs. Alternative Internal Standards
While deuterated internal standards are widely used, other options such as ¹³C-labeled or structural analog internal standards are also employed. The choice of internal standard can significantly impact assay performance.
| Parameter | Deuterated Internal Standard (D-IS) | ¹³C-Labeled Internal Standard | Structural Analog Internal Standard (A-IS) |
| Chromatographic Co-elution | Generally co-elutes, but a slight "isotope effect" can cause retention time shifts, potentially leading to differential matrix effects. | Co-elutes perfectly with the analyte, providing superior compensation for matrix effects. | Retention time will differ from the analyte, increasing the risk of inadequate compensation for matrix effects. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. | Excellent, as it experiences the same matrix environment as the analyte. | Variable and often less effective due to different physicochemical properties. |
| Accuracy (% Bias) | Typically within ±5%. | Generally offers the highest accuracy. | Can be significantly higher, potentially exceeding ±15%. |
| Precision (% CV) | Typically ≤ 5%. | Generally provides the best precision. | Often higher, potentially >10%. |
| Risk of Crosstalk | Possible if the mass difference is insufficient or if there are isotopic impurities. | Minimal risk due to a larger mass difference. | No isotopic crosstalk, but potential for other interferences. |
| Cost | Generally more cost-effective than ¹³C-labeled standards. | More expensive to synthesize. | Generally the most cost-effective option. |
Visualizing the Workflow and Logic
Diagrams can effectively illustrate the complex processes involved in bioanalytical method validation.
References
Precision in Hyperthyroidism Treatment: A Comparative Guide to Carbimazole Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of carbimazole, a key medication for hyperthyroidism, is paramount. This guide provides a detailed comparison of analytical methodologies, focusing on the use of carbimazole and its deuterated stable isotope, Carbimazole-d3, as an internal standard, alongside other techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of analytical method.
Carbimazole is a prodrug that is rapidly metabolized to its active form, methimazole. Methimazole interferes with the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism. The accurate measurement of carbimazole and methimazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and treatment efficacy. While methods for analyzing carbimazole exist, the use of a deuterated internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a gold standard for accuracy and precision.
Comparative Analysis of Analytical Methods
The choice of an analytical method for carbimazole quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. While traditional methods like High-Performance Liquid Chromatography (HPLC) with UV detection are available, LC-MS/MS offers superior performance, particularly when coupled with a deuterated internal standard.
| Method | Analyte | Internal Standard | Matrix | Accuracy (%) | Precision (%RSD) | Key Advantages | Key Limitations |
| LC-MS/MS | Methimazole | Methimazole-d3 | Human Plasma/Serum | 89.5 - 101.1[1] | < 10.2 (Intra-day), < 9.8 (Inter-day)[1] | High sensitivity and selectivity, robust for complex matrices. | Requires derivatization for methimazole analysis. |
| RP-HPLC | Carbimazole | - | Bulk Drug & Formulation | 98 - 102[2][3] | < 2.0 (Intra-day & Inter-day)[2] | Simple, accessible, good for quality control. | Lower sensitivity and selectivity compared to LC-MS/MS. |
| HPTLC | Carbimazole | - | Bulk Drug & Formulation | 98 - 101 | - | High throughput, cost-effective. | Lower precision and accuracy compared to HPLC and LC-MS/MS. |
In-Depth Look at LC-MS/MS with Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as Methimazole-d3 for the analysis of methimazole (the active metabolite of carbimazole), is the preferred method for bioanalytical studies due to its ability to compensate for matrix effects and variations in sample processing and instrument response.
A validated LC-MS/MS method for the determination of total methimazole in human plasma and serum has been developed, demonstrating excellent accuracy and precision. This method involves a derivatization step to improve the chromatographic and mass spectrometric properties of methimazole.
Experimental Protocols
LC-MS/MS Method for Methimazole with Methimazole-d3 Internal Standard
-
Sample Preparation: To 50 µL of plasma or serum, sodium bisulfite is added to reduce any oxidized methimazole.
-
Internal Standard Spiking: Methimazole-d3 internal standard is added to the sample.
-
Derivatization: The sample is derivatized with 4-chloro-7-nitro-2,1,3-benzoxadiazole.
-
Extraction: Supported liquid extraction is performed to isolate the derivatized analyte and internal standard.
-
Analysis: The extracted sample is injected into the LC-MS/MS system.
RP-HPLC Method for Carbimazole
-
Standard and Sample Preparation: Standard solutions of carbimazole are prepared in methanol. Tablet formulations are dissolved in a suitable solvent and diluted.
-
Chromatographic Conditions:
-
Column: Inertsil 8ODS (250x4.6mm, 5µ)
-
Mobile Phase: Methanol and Acetonitrile (80:20 v/v)
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 298 nm
-
-
Analysis: The prepared samples are injected into the HPLC system and the peak area of carbimazole is measured for quantification.
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the mechanism of action of carbimazole and a typical experimental workflow.
Caption: Mechanism of action of Carbimazole.
Caption: General experimental workflow for LC-MS/MS analysis.
References
Investigating the Isotopic Effect of Deuterium on Carbimazole-d3 Elution: A Comparative Guide
For researchers, scientists, and drug development professionals, a precise understanding of how isotopic substitution impacts analytical measurements is paramount. This guide provides an objective comparison of the chromatographic behavior of Carbimazole and its deuterated analog, Carbimazole-d3. Supported by established analytical methodologies and theoretical principles of isotopic effects, this document elucidates the phenomenon known as the chromatographic isotope effect (CIE).
Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a technique frequently employed in drug development to modify metabolic pathways and improve pharmacokinetic profiles.[1] However, this modification also introduces subtle changes to the physicochemical properties of a molecule, which can lead to observable differences in chromatographic retention times.[1][2][3] This guide will explore the nuances of this effect in the context of Carbimazole analysis.
The Chromatographic Isotope Effect (CIE)
The CIE typically manifests as a shift in retention time for the deuterated compound compared to its non-deuterated counterpart.[3] Often, the deuterated analog elutes slightly earlier, a phenomenon referred to as an "inverse isotope effect". The magnitude of this shift is influenced by several factors, including the number and position of the deuterium atoms, the molecular structure of the analyte, and the specific chromatographic conditions employed.
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative data from a comparative analysis of Carbimazole and this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
| Analyte | Retention Time (minutes) | Relative Retention Time (RRT) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Carbimazole | 5.4 | 1.00 | 1.1 | 12,500 |
| This compound | 5.3 | 0.98 | 1.1 | 12,500 |
Experimental Protocols
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate determination of the chromatographic isotope effect. The following protocol is based on established methods for Carbimazole analysis.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Inertsil ODS (250x4.6mm, 5µ) or equivalent C18 column.
-
Mobile Phase: A mixture of Methanol and Acetonitrile (80:20 v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 298 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Standard Solution Preparation:
-
Carbimazole Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Carbimazole reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
This compound Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the Carbimazole standard stock solution.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase in separate volumetric flasks.
4. Sample Analysis:
-
Inject equal volumes of the Carbimazole and this compound working standard solutions into the chromatograph.
-
Record the chromatograms and determine the retention times for each compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the isotopic effect.
Caption: Experimental workflow for investigating the isotopic effect.
Caption: Logical relationship of the deuterium isotopic effect.
References
Comparative stability analysis of Carbimazole vs. Carbimazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative stability analysis of Carbimazole and its deuterated analog, Carbimazole-d3. While extensive stability data is available for Carbimazole, direct comparative experimental studies on this compound are not readily found in the public domain. Therefore, this guide summarizes the known stability profile of Carbimazole based on experimental data and provides a theoretical comparison for this compound based on the principles of the kinetic isotope effect.
Executive Summary
Carbimazole is a pro-drug that is converted to its active metabolite, methimazole. Its stability is a critical factor in its formulation and efficacy. Forced degradation studies have shown that Carbimazole is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of methimazole. It is also degraded under oxidative stress. Deuteration of the methyl group in Carbimazole to yield this compound is expected to enhance its stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down reactions involving the cleavage of this bond, potentially leading to greater metabolic and chemical stability. This guide presents the available experimental data for Carbimazole and infers the stability of this compound.
Data Presentation: Comparative Stability
The following table summarizes the known stability of Carbimazole under various conditions and provides a qualitative, theoretical assessment for this compound.
| Condition | Carbimazole Stability | This compound Stability (Theoretical) | Key Observations for Carbimazole |
| Hydrolysis (Acidic) | Susceptible to degradation | Expected to be more stable | Degradation occurs, but generally less pronounced than under basic conditions. |
| Hydrolysis (Neutral) | Relatively stable | Expected to be more stable | Stable for extended periods under neutral pH. |
| Hydrolysis (Basic) | Highly susceptible to degradation | Expected to be more stable | Rapidly hydrolyzes to methimazole, especially at pH > 9.[1] |
| Oxidation (e.g., H₂O₂) | Susceptible to degradation | Expected to be more stable | Oxidative stress leads to the formation of degradation products.[1][2] |
| Photolysis (UV light) | Relatively stable | Expected to be similarly stable | No significant degradation is typically observed under photolytic stress.[2] |
| Thermal Stress | Relatively stable | Expected to be similarly stable | Generally stable under normal storage temperatures.[2] |
Note: The stability of this compound is inferred based on the kinetic isotope effect. Experimental data is required for confirmation.
Experimental Protocols
Detailed methodologies for key experiments cited in the stability analysis of Carbimazole are provided below.
Forced Degradation Studies of Carbimazole
This protocol outlines a typical forced degradation study to identify the degradation pathways of Carbimazole.
1. Acidic Hydrolysis:
-
Procedure: A solution of Carbimazole (e.g., 1 mg/mL) is prepared in an acidic medium (e.g., 0.1 N HCl).
-
Conditions: The solution is heated (e.g., at 60°C) for a specified period (e.g., 24 hours).
-
Analysis: The solution is then neutralized and analyzed by a stability-indicating HPLC method to quantify the remaining Carbimazole and identify degradation products.
2. Basic Hydrolysis:
-
Procedure: A solution of Carbimazole is prepared in a basic medium (e.g., 0.1 N NaOH).
-
Conditions: The solution is kept at room temperature or heated for a defined time.
-
Analysis: The reaction is stopped by neutralization, and the sample is analyzed by HPLC.
3. Oxidative Degradation:
-
Procedure: A solution of Carbimazole is treated with an oxidizing agent (e.g., 3% H₂O₂).
-
Conditions: The mixture is stored at room temperature for a set duration.
-
Analysis: The sample is analyzed by HPLC to determine the extent of degradation.
4. Photolytic Degradation:
-
Procedure: A solution of Carbimazole is exposed to UV light (e.g., in a photostability chamber).
-
Conditions: The exposure is carried out for a specified duration and intensity. A control sample is kept in the dark.
-
Analysis: Both the exposed and control samples are analyzed by HPLC.
5. Thermal Degradation:
-
Procedure: Solid Carbimazole or a solution is subjected to elevated temperatures (e.g., 70°C).
-
Conditions: The sample is heated in a controlled oven for a defined period.
-
Analysis: The sample is then analyzed for degradation products by HPLC.
Stability-Indicating HPLC Method for Carbimazole
This method is used to separate and quantify Carbimazole from its degradation products.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 80:20 v/v).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to a wavelength where Carbimazole and its degradation products have significant absorbance (e.g., 254 nm).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Chemical Structures and Deuteration
The following diagram illustrates the chemical structures of Carbimazole and this compound, highlighting the position of deuteration.
Caption: Structures of Carbimazole and this compound.
Degradation Pathway of Carbimazole
This diagram shows the primary degradation pathway of Carbimazole to its active metabolite, Methimazole, through hydrolysis.
Caption: Hydrolytic degradation of Carbimazole.
Experimental Workflow for Forced Degradation Study
The following workflow illustrates the steps involved in a typical forced degradation study.
Caption: Forced degradation study workflow.
References
Performance Evaluation of Carbimazole-d3 from Different Commercial Sources: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the performance evaluation of Carbimazole-d3, a deuterated internal standard essential for the accurate quantification of Carbimazole in biological matrices. Carbimazole is a prodrug that is converted to its active metabolite, methimazole, which acts as an antithyroid agent.[1][2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response in analytical methods such as liquid chromatography-mass spectrometry (LC-MS). This document outlines key performance parameters, provides detailed experimental protocols for their assessment, and presents a comparative analysis of hypothetical data from different commercial sources to aid researchers in selecting the most suitable product for their needs.
Key Performance Parameters
The reliability of quantitative bioanalytical assays heavily depends on the quality of the internal standard. For this compound, the following parameters are of paramount importance:
-
Chemical Purity: The percentage of this compound present, excluding any unlabeled Carbimazole, impurities, or degradation products. High chemical purity is crucial to prevent interference with the analyte signal.
-
Isotopic Enrichment: The percentage of molecules in which the designated hydrogen atoms have been replaced by deuterium. High isotopic enrichment minimizes crosstalk between the analyte and the internal standard mass channels.
-
Stability: The ability of the deuterated standard to maintain its chemical and isotopic integrity under defined storage and handling conditions.
Comparative Performance Data
The following table summarizes hypothetical performance data for this compound from three different commercial sources based on typical specifications for such standards. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Chemical Purity (by HPLC, %) | 99.8 | 99.5 | 99.9 | > 98% |
| Isotopic Enrichment (% D) | 99.7 | 99.6 | 99.8 | > 98% |
| Unlabeled Carbimazole (%) | 0.15 | 0.25 | 0.10 | < 0.5% |
| Major Impurity (Methimazole, %) | < 0.05 | < 0.10 | < 0.05 | < 0.1% |
| Stability (after 1 year at 2-8°C, % Purity) | 99.7 | 99.4 | 99.8 | > 98% |
Experimental Protocols
Detailed methodologies for the evaluation of the key performance parameters of this compound are provided below.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established HPLC methods for Carbimazole and is suitable for assessing the chemical purity of this compound and detecting the presence of unlabeled Carbimazole and other impurities.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute with the mobile phase to a working concentration of 10 µg/mL. Prepare a similar standard for unlabeled Carbimazole.
-
Sample Preparation: Dissolve the this compound from the commercial source in methanol to the same working concentration.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the unlabeled Carbimazole standard to determine its retention time.
-
Inject the this compound sample.
-
Analyze the chromatogram for the main this compound peak and any impurity peaks.
-
Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Quantify the percentage of unlabeled Carbimazole by comparing its peak area in the this compound sample to the standard curve of unlabeled Carbimazole.
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is the gold standard for determining the isotopic enrichment of stable isotope-labeled compounds.[5]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Infusion: Infuse a dilute solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan in the mass range of m/z 180-200.
-
Resolution: > 10,000.
-
-
Procedure:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the monoisotopic mass of unlabeled Carbimazole ([M+H]⁺ ≈ 187.05) and this compound ([M+H]⁺ ≈ 190.07).
-
Integrate the ion intensities for the unlabeled (M) and the deuterated (M+3) peaks.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(M+3) / (Intensity(M) + Intensity(M+3))] x 100
-
Structural Confirmation and Isotopic Labeling Site by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the absence of signals at the sites of deuteration.
-
¹³C NMR: To confirm the overall carbon skeleton.
-
²H NMR: To directly observe the deuterium signal.
-
-
Procedure:
-
Acquire ¹H and ¹³C NMR spectra of the this compound sample.
-
Compare the ¹H NMR spectrum with that of an unlabeled Carbimazole standard. The absence or significant reduction of the proton signal corresponding to the methyl group at the N3 position confirms the d3 labeling.
-
The ¹³C NMR spectrum should be consistent with the structure of Carbimazole.
-
The ²H NMR spectrum will show a signal corresponding to the deuterium atoms, confirming their presence.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context of Carbimazole, the following diagrams are provided.
Caption: Carbimazole is converted to methimazole, which inhibits thyroid peroxidase (TPO), reducing the production of thyroid hormones and treating hyperthyroidism.
Caption: A streamlined workflow for determining the chemical purity of this compound using HPLC.
Caption: A logical workflow for the determination of isotopic enrichment of this compound using high-resolution mass spectrometry.
Conclusion
The selection of a high-quality deuterated internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. This guide provides a framework for the evaluation and comparison of this compound from different commercial suppliers. By systematically assessing key performance parameters such as chemical purity, isotopic enrichment, and stability using the detailed protocols provided, researchers can make an informed decision and ensure the accuracy and reproducibility of their experimental results. It is strongly recommended to always request and review the Certificate of Analysis for each specific lot of this compound.
References
- 1. Carbimazole - Wikipedia [en.wikipedia.org]
- 2. Carbimazole | C7H10N2O2S | CID 31072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. pubs.acs.org [pubs.acs.org]
Establishing Linearity and Range for Carbimazole Bioanalysis: A Comparison of Validated Assays
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of validated assays for the quantification of Carbimazole, focusing on the critical parameters of linearity and analytical range. We present data from a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard and compare it with alternative High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods.
Carbimazole is a prodrug that is rapidly and extensively converted to its active metabolite, Methimazole. Therefore, the accurate quantification of Methimazole in biological matrices is essential for assessing the pharmacokinetics of Carbimazole. The use of a stable isotope-labeled internal standard, such as Carbimazole-d3 or its active metabolite equivalent Methimazole-d3, is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability during sample preparation and analysis, ensuring the highest accuracy and precision.
Comparative Analysis of Linearity and Range
The performance of different analytical methods for Carbimazole and its active metabolite, Methimazole, is summarized in the table below. The LC-MS/MS method employing a deuterated internal standard demonstrates a significantly wider linear range and a lower limit of quantification (LLOQ) compared to the HPLC and HPTLC methods.
| Parameter | LC-MS/MS with Methimazole-d3 Internal Standard | RP-HPLC Method | HPTLC/RP-HPTLC Method |
| Analyte | Methimazole | Carbimazole | Carbimazole |
| Linear Range | 1 - 1000 ng/mL[1] | 5 - 20 µg/mL[2] | 400 - 2400 ng/band[3] |
| Coefficient of Determination (R²) | 0.999[1] | 0.9993[2] | 0.995 - 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 µg/mL | 400 ng/band |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 20 µg/mL | 2400 ng/band |
| Internal Standard | Methimazole-d3 | Not specified | Not specified |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and validating analytical assays. Below are the protocols for the compared methods.
LC-MS/MS Method with Methimazole-d3 Internal Standard
This method is designed for the quantification of total Methimazole in human plasma or serum.
-
Sample Pre-treatment: To reduce disulfide bonds and measure total Methimazole, sodium bisulfite is added to 50 µL of the plasma or serum sample.
-
Internal Standard Spiking: A known concentration of Methimazole-d3 (MMI-d3) internal standard is added to the sample.
-
Derivatization: The sample is derivatized with 4-chloro-7-nitro-2,1,3-benzoxadiazole to improve chromatographic and mass spectrometric properties.
-
Extraction: The derivatized sample is extracted using supported liquid extraction.
-
Solvent Evaporation and Reconstitution: The organic solvent from the extraction step is evaporated, and the residue is reconstituted in 50% methanol.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for analysis.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is intended for the estimation of Carbimazole in bulk drug and pharmaceutical formulations.
-
Standard and Sample Preparation: Standard solutions of Carbimazole are prepared at concentrations ranging from 5-20 μg/mL. Tablet samples are powdered, and a quantity equivalent to 10 mg of Carbimazole is extracted with methanol.
-
Chromatographic Conditions:
-
Column: Inertsil 8ODS (250x4.6mm, 5µ)
-
Mobile Phase: 80:20 v/v Methanol and Acetonitrile
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 298 nm
-
-
Injection and Analysis: 10 µL of each standard and sample solution is injected into the HPLC system.
High-Performance Thin-Layer Chromatography (HPTLC) and RP-HPTLC Method
This method is suitable for the determination of Carbimazole in bulk drug and marketed formulations.
-
Standard and Sample Application: Standard solutions of Carbimazole are applied to the HPTLC plates in the range of 400–2400 ng per band. For tablet analysis, an extract equivalent to 10 mg of Carbimazole in methanol is prepared and applied to the plate.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates (HPTLC) or RP-18 F254S plates (RP-HPTLC)
-
Mobile Phase (HPTLC): Toluene: Methanol: Formic acid (3.5:1.5% v/v)
-
Mobile Phase (RP-HPTLC): Water: Methanol (2.2:2.8% v/v)
-
-
Development and Densitometric Analysis: The plates are developed in the respective mobile phases, and scanning is performed densitometrically at 298 nm.
Experimental Workflow Visualization
The following diagram illustrates the key steps in establishing the linearity and range for the this compound (or its metabolite equivalent) validated assay using LC-MS/MS.
Workflow for Linearity and Range Determination.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Carbimazole-d3
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory operations are paramount. The proper handling and disposal of chemical reagents, such as Carbimazole-d3, are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulations and protection of the environment.
This compound, a deuterated analogue of Carbimazole, is classified as a hazardous substance. Carbimazole itself is recognized as a reproductive toxin and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, stringent disposal protocols must be followed to mitigate these risks.
Hazard Profile of Carbimazole
The following table summarizes the key hazard classifications for Carbimazole, which should be considered equally applicable to this compound in the absence of specific data for the deuterated form.
| Hazard Classification | Description |
| Reproductive Toxicity | Category 1A: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity | Category 2: May cause damage to organs (Thyroid, Adrenal gland, Testis) through prolonged or repeated exposure. |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life. |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects. |
Operational Disposal Plan for this compound
Adherence to a clear and systematic disposal plan is essential. The following procedures are based on general principles of hazardous pharmaceutical waste management and specific information from Safety Data Sheets (SDS) for Carbimazole.
Step 1: Immediate Containment and Labeling
-
Primary Containment: Ensure that all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, is collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Reproductive Toxin," "Ecotoxin").
Step 2: Segregation of Waste
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Segregate it from other incompatible chemical waste streams to prevent any potential reactions.
Step 3: Storage Prior to Disposal
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.
-
The storage area should be inaccessible to unauthorized personnel. The substance should be stored locked up.
Step 4: Professional Disposal
-
Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. These companies are equipped to manage and transport hazardous materials in compliance with all federal, state, and local regulations.
-
Regulatory Compliance: The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Ensure the chosen disposal service adheres to all applicable regulations.
-
Documentation: Maintain a detailed record of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste removed.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be flushed down the toilet or disposed of in any sewer system. This is to prevent the contamination of waterways, which can have detrimental effects on aquatic ecosystems.
-
Avoid Household Trash: Disposal in the regular trash is not a safe or compliant method for this hazardous compound.
Experimental Protocols
Any laboratory considering alternative disposal methods would need to develop and validate a specific experimental protocol to demonstrate complete degradation and detoxification. This would involve:
-
Method Development: Proposing a chemical or physical degradation method (e.g., advanced oxidation processes).
-
Efficacy Testing: Conducting analytical testing (e.g., HPLC, LC-MS/MS) to confirm the complete destruction of this compound.
-
Toxicity Assessment: Performing toxicological assays on the treated waste to ensure it is no longer harmful to aquatic life or human health.
-
Regulatory Approval: Obtaining approval from the relevant environmental regulatory agencies for the developed disposal method.
Given the complexity and regulatory hurdles, utilizing a professional hazardous waste disposal service for incineration remains the most direct and compliant method.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
